CM-1758
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H32N6O5 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
2-[4-[[[2-(2,5-dimethylfuran-3-yl)-6,7-dimethoxyquinolin-4-yl]amino]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H32N6O5/c1-16-9-20(17(2)39-16)23-11-22(21-10-25(37-3)26(38-4)12-24(21)32-23)29-13-18-5-7-34(8-6-18)28-30-14-19(15-31-28)27(35)33-36/h9-12,14-15,18,36H,5-8,13H2,1-4H3,(H,29,32)(H,33,35) |
InChIキー |
ITJOEFMVQWOXCL-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Influence of CM-1758 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-1758 is a novel small molecule inhibitor of histone deacetylases (HDACs) that has demonstrated significant anti-tumor activity in preclinical models of bladder cancer and acute myeloid leukemia. Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in histone acetylation and subsequent modulation of gene expression. This guide provides an in-depth analysis of the effects of this compound on histone acetylation, detailing its impact on specific histone marks, associated signaling pathways, and cellular outcomes. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Visual diagrams of molecular pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's biological activity.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation (euchromatin). This open state allows for greater accessibility of transcription factors to DNA, generally resulting in transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation (heterochromatin) and transcriptional repression.
In various cancers, the dysregulation of HDAC activity is a common occurrence, leading to aberrant gene expression patterns that promote tumor growth, proliferation, and survival. HDAC inhibitors, such as this compound, represent a promising class of anti-cancer agents that aim to reverse these epigenetic alterations. This compound is a potent inhibitor of Class I and IIb HDACs, demonstrating a multi-faceted impact on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment.[1][2]
Quantitative Effects of this compound on HDACs and Cell Viability
This compound has been shown to be a potent inhibitor of specific HDAC enzymes and exhibits cytotoxic and cytostatic effects across various cancer cell lines.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (HDAC1) | 5 nM | Enzyme Assay | [1] |
| IC50 (HDAC6) | 126 nM | Enzyme Assay | [1] |
| IC50 (Cytotoxicity) | 0.33 - 4.8 µM | Bladder Cancer Cell Lines | [1] |
Table 1: Quantitative inhibitory activity and cytotoxic effects of this compound.
Impact of this compound on Histone Acetylation Levels
Treatment with this compound leads to a significant increase in the acetylation of specific histone marks in cancer cells. This hyperacetylation is a direct consequence of HDAC inhibition and is a key indicator of the compound's target engagement and biological activity.
| Histone Mark | Fold Change/Observation | Cell Line | Experimental Method | Reference |
| Total Histone H3 Acetylation | Increased | Bladder Cancer Cell Lines | Western Blot | [2] |
| H3K9 Acetylation | Increased | Bladder Cancer Cell Lines | Western Blot | [2] |
| H3K27 Acetylation | Increased | Bladder Cancer Cell Lines | Western Blot | [2] |
| Non-histone Protein Acetylation | Induced | Acute Myeloid Leukemia Cells | Not Specified |
Table 2: Effect of this compound on specific histone and non-histone acetylation marks.
Signaling Pathways Modulated by this compound
The inhibition of HDACs by this compound initiates a cascade of downstream signaling events that contribute to its anti-tumor effects. These pathways involve the regulation of genes controlling apoptosis, cell cycle progression, and immune responses.
Apoptosis Induction in Acute Myeloid Leukemia
In acute myeloid leukemia (AML) cells, this compound is reported to induce apoptosis.[3][4] This is a common outcome of HDAC inhibition, which can transcriptionally upregulate pro-apoptotic genes and downregulate anti-apoptotic genes. The intrinsic and extrinsic apoptosis pathways are key targets.
Caption: Apoptosis pathways affected by this compound in AML.
Regulation of PD-L1 Expression in Bladder Cancer
A significant finding is that this compound treatment can regulate the expression of Programmed Death-Ligand 1 (PD-L1) through the induction of histone acetylation.[2] This has important implications for combination therapies with immune checkpoint inhibitors.
Caption: Regulation of PD-L1 expression by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Western Blot for Histone Acetylation
This protocol outlines the general steps for assessing changes in histone acetylation levels following treatment with this compound.
Caption: Western blot workflow for histone acetylation.
Protocol Details:
-
Cell Culture and Treatment: Plate bladder cancer or AML cells at an appropriate density. Treat with this compound at various concentrations for the desired time period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and perform acid extraction of histones. This typically involves cell lysis, nuclear isolation, and acid precipitation of basic histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the small size of histones, a higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-H3K9, anti-acetyl-H3K27) overnight at 4°C. A loading control antibody (e.g., anti-total Histone H3) should be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
Immunofluorescence for 5-Methylcytosine
This compound has been observed to indirectly affect DNA methylation.[1] Immunofluorescence can be used to visualize changes in global DNA methylation levels (5-methylcytosine, 5mC).
Protocol Details:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
DNA Denaturation: Treat the cells with 2N HCl to denature the DNA and expose the 5mC epitope.
-
Blocking: Block with a suitable blocking buffer (e.g., PBS with BSA and normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against 5-methylcytosine.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Conclusion
This compound is a potent HDAC inhibitor that effectively increases histone acetylation in cancer cells, leading to significant anti-tumor responses. Its ability to induce apoptosis, arrest the cell cycle, and modulate the expression of immune-related proteins like PD-L1 highlights its potential as a versatile therapeutic agent. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the mechanisms of this compound and other HDAC inhibitors. Further investigation into the specific non-histone targets of this compound and its effects on the broader epigenetic landscape will be crucial for its clinical development and application.
References
- 1. Modulation of tumor microenvironment by targeting histone acetylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
CM-1758: A Technical Guide to a Novel HDAC Inhibitor and its Impact on Non-Histone Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-1758 is a potent, novel histone deacetylase (HDAC) inhibitor demonstrating significant promise in the therapeutic landscape of acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action, its profound effects on non-histone protein acetylation, and the downstream signaling pathways it modulates. By inducing myeloid differentiation in AML subtypes at non-cytotoxic doses, this compound presents a compelling alternative to conventional cytotoxic chemotherapies. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows associated with this compound research, serving as a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound is a selective, pan-HDAC inhibitor identified for its potent ability to induce myeloid differentiation in various subtypes of acute myeloid leukemia (AML).[1][2] Unlike many other HDAC inhibitors, this compound exerts its effects at low, non-cytotoxic concentrations, making it a promising candidate for differentiation-based therapies.[1] Its primary mechanism of action involves the inhibition of lysine (B10760008) deacetylases, leading to an increase in the acetylation of both histone and non-histone proteins.[1][2] This alteration of the cellular acetylome, particularly the acetylation of non-histone proteins, is crucial for its anti-leukemic activity.[1][3]
Quantitative Data
The following tables summarize the key quantitative data associated with the preclinical evaluation of this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC6 | 126 |
| HDAC7 | >1000 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
Data sourced from preclinical studies.[2]
Table 2: In Vivo Anti-Leukemic Activity of this compound
| Cell Line | Treatment Concentration | Duration | Outcome |
| ML-2 | 210 nM | 96 hours | Induction of CD11b expression |
| MV4-11 | In vivo treatment | - | Increased survival time in mouse models |
Data from in vivo studies in AML cell lines.[4]
Mechanism of Action: Modulation of Non-Histone Protein Acetylation
The anti-leukemic effects of this compound are intrinsically linked to its ability to modulate the acetylation status of a wide array of proteins beyond histones. This post-translational modification plays a pivotal role in regulating protein function, stability, and interaction networks.
The Enhancer-Promoter Chromatin Regulatory Complex
Analysis of the acetylome following this compound treatment has revealed significant changes in the acetylation of non-histone proteins that are part of the enhancer-promoter chromatin regulatory complex.[1][3] This complex is essential for the precise regulation of gene expression, and its modulation by this compound is a key driver of myeloid differentiation.
Bromodomain Proteins: Key Readers of Acetylation
A critical aspect of this compound's mechanism involves the acetylation of and interaction with bromodomain-containing proteins. Bromodomains are "reader" modules that recognize and bind to acetylated lysine residues, thereby recruiting transcriptional machinery to specific genomic loci. By altering the acetylation landscape, this compound influences the binding of bromodomain proteins, such as BRD4, to chromatin, which in turn modulates the expression of key transcription factors necessary for myeloid differentiation.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 is a histone acetyltransferase that evicts nucleosomes from chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periplocin Targets HDAC10 to Inhibit NF-κB Signaling and Induce Apoptosis in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
CM-1758 Induced Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-1758 is a novel lysine (B10760008) deacetylase inhibitor (KDACi), also known as a histone deacetylase inhibitor (HDACi), that has demonstrated potent efficacy in inducing myeloid differentiation in acute myeloid leukemia (AML) cells.[1] Unlike many other HDAC inhibitors, this compound promotes differentiation at low non-cytotoxic doses across various AML subtypes.[1] Its mechanism of action is distinct, primarily involving the acetylation of non-histone proteins within the enhancer-promoter chromatin regulatory complex, leading to the enhanced expression of key transcription factors that drive myeloid differentiation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a pan-HDAC inhibitor, leading to the accumulation of acetylated proteins within the cell.[1] While histone acetylation is a well-known mechanism of HDAC inhibitors, the primary driver of this compound-induced myeloid differentiation appears to be the acetylation of non-histone proteins.[1] These proteins are critical components of the machinery that regulates gene expression.
The proposed signaling pathway for this compound is as follows:
Caption: Proposed signaling pathway of this compound in inducing myeloid differentiation.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound against Histone Deacetylases
| Target | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC7 | 120 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
Data derived from a study by San Jose-Eneriz, E. et al., as reported in a secondary source.
Table 2: In Vitro and In Vivo Effects of this compound on AML Models
| Model System | Treatment Details | Key Findings | Reference |
| Panel of 15 AML cell lines | Treated daily with 25% GI50 of this compound for 48h | Induced cell differentiation in all AML subtypes, independent of genetic alterations. | [2] |
| HL-60 and ML-2 AML cell lines | Daily treatment with this compound | Increased expression of CD11b over 2, 4, 6, and 8 days. | [2] |
| Primary AML patient samples (n=8) | Treated daily with 500 nM and 2 µM of this compound for 48h | Induced myeloid differentiation as measured by CD11b expression. | [2] |
| ML-2 subcutaneous xenograft mouse model | Pre-treatment of cells with 210 nM of this compound for 96h before injection | Significant inhibition of tumor growth. | [3] |
| MV4-11 intravenous mouse model | Intravenous administration of this compound | Increased survival time and increased CD11b levels in blood. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
AML Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating AML cell lines with this compound.
Caption: Workflow for in vitro treatment of AML cells with this compound.
Materials:
-
AML cell lines (e.g., HL-60, ML-2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 0.2 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 25% of the GI50 value). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Harvest the cells by centrifugation for subsequent analysis.
Flow Cytometry for CD11b Expression
This protocol outlines the measurement of the myeloid differentiation marker CD11b by flow cytometry.
Materials:
-
Treated and control AML cells
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
PE-conjugated anti-human CD11b antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of PE-conjugated anti-human CD11b antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
Quantitative PCR (qPCR) for Myeloid Transcription Factors
This protocol details the measurement of gene expression of key myeloid transcription factors.
Caption: Experimental workflow for qPCR analysis of myeloid transcription factors.
Materials:
-
Treated and control AML cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GATA2, TAL1, CEBPA, SPI1, and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Isolate total RNA from harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target genes and a reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
AML Xenograft Mouse Model
This protocol provides a general framework for establishing a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., Rag2−/− γc−/−)
-
AML cell line (e.g., ML-2)
-
This compound
-
Vehicle solution (e.g., 80% saline, 10% Tween 20, 10% DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject approximately 5-10 x 10^6 AML cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for differentiation markers).
Conclusion
This compound is a promising therapeutic agent for AML that induces myeloid differentiation through a novel epigenetic mechanism.[1] The preclinical data strongly support its potential as an effective differentiation-based therapy across various AML subtypes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and mechanism of this compound and similar compounds. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of AML.
References
CM-1758: A Technical Guide for Researchers and Drug Development Professionals
CM-1758 is a potent and selective histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML) and bladder cancer. This document provides a comprehensive overview of its chemical structure, properties, biological activity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a novel synthetic small molecule belonging to the quinoline-based class of HDAC inhibitors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-[[[2-(2,5-dimethyl-3-furyl)-6,7-dimethoxy-4-quinolyl]amino]methyl]-1-piperidyl]pyrimidine-5-carbohydroxamic Acid | [1] |
| CAS Number | 2256079-39-5 | [1] |
| Chemical Formula | C28H32N6O5 | [1] |
| Molecular Weight | 532.60 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| SMILES | O=C(NO)C1=CN=C(N2CCC(CNC3=CC(C4=C(C)OC(C)=C4)=NC5=CC(OC)=C(OC)C=C53)CC2)N=C1 | |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Biological Activity
This compound is a pan-HDAC inhibitor with high potency against Class I HDACs. Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This results in the modulation of gene expression, ultimately inducing cell differentiation and apoptosis in cancer cells.
In Vitro Activity
This compound has shown potent inhibitory activity against several HDAC enzymes and cytotoxic effects in various cancer cell lines.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/Target | Result (IC50/GI50) | Reference |
| HDAC Inhibition | HDAC1 | 4.3 nM | |
| HDAC6 | 126 nM | [1] | |
| HDAC7 | 120 nM | ||
| HDAC10 | 29 nM | ||
| HDAC11 | 599.8 nM | ||
| Cytotoxicity | Bladder Cancer Cells | 0.33 - 4.8 µM | [1] |
| Cell Differentiation | HL-60 (AML) | 210 nM (induces CD11b expression) | [2] |
| ML-2 (AML) | 210 nM (induces CD11b expression) | [2] |
In Vivo Activity
This compound has demonstrated significant antitumor efficacy in mouse xenograft models of acute myeloid leukemia.
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Treatment | Outcome | Reference |
| ML-2 subcutaneous xenograft | 10 mg/kg, i.p. | Significant inhibition of tumor growth | |
| MV4-11 intravenous xenograft | 10 mg/kg, i.p. | Increased survival time |
Pharmacokinetic Properties in Mice (10 mg/kg, i.p.)
-
Clearance: 0.26 L/h
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action in AML
This compound's primary mechanism of action is the inhibition of HDACs, which leads to the hyperacetylation of histones and other proteins. This epigenetic modulation results in the activation of transcription factors crucial for myeloid differentiation and the downregulation of oncogenic pathways, ultimately leading to cell cycle arrest and apoptosis in AML cells.
Caption: Proposed mechanism of action of this compound in AML cells.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in an AML xenograft model.
Caption: General experimental workflow for in vivo AML xenograft studies.
Experimental Protocols
Disclaimer: The following protocols are generalized based on typical methodologies in the field and information from cited abstracts. For exact experimental details, please refer to the full text of the referenced publications.
Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described in Rabal et al., J Med Chem, 2021. The synthesis involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the quinoline (B57606) core, followed by the coupling of the piperidyl-pyrimidine moiety, and concluding with the formation of the hydroxamic acid. Purification is typically achieved through column chromatography and recrystallization.
HDAC Inhibition Assay (Fluorometric)
This protocol is a general method for determining the IC50 of a compound against a specific HDAC enzyme.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Developer solution (containing a protease like trypsin).
-
Trichostatin A (TSA) as a positive control.
-
This compound stock solution in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Add the diluted compound or control (DMSO vehicle, TSA) to the wells of the 384-well plate.
-
Add the HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a general method for assessing the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., bladder cancer cell lines, AML cell lines).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well white plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Treat the cells with the diluted compound or DMSO vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 value.
-
Western Blot for Histone Acetylation
This protocol describes a general method to detect changes in histone acetylation in cells treated with this compound.
-
Reagents and Materials:
-
Cancer cells.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates in Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-total-H3) to normalize the results.
-
In Vivo AML Xenograft Study
This is a generalized protocol for evaluating the efficacy of this compound in a subcutaneous AML xenograft model.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., Rag2−/− γc−/−).
-
AML cell line (e.g., ML-2).
-
-
Procedure:
-
Subcutaneously inject a suspension of ML-2 cells into the flank of the mice.
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers.
-
When the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or the vehicle control intraperitoneally (i.p.) according to a defined schedule (e.g., daily or several times a week).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for differentiation markers like CD11b).
-
For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor size limit, signs of morbidity).
-
Conclusion
This compound is a promising novel HDAC inhibitor with potent anti-leukemic and anti-bladder cancer activity demonstrated in preclinical studies. Its ability to induce differentiation in all subtypes of AML at non-cytotoxic doses makes it a particularly interesting candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References:
CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML. (2024, July 11). Clarivate. San José-Enériz, E., et al. (2024). Epigenetic-based differentiation therapy for Acute Myeloid Leukemia. Nature Communications, 15(1), 5570. [2] Induction of cell differentiation in all subtypes of AML cells by CM-444 and this compound. (2024). ResearchGate. [3] A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. (2015, March 20). PMC. [4] this compound | HDAC Inhibotor. MedChemExpress. [5] HDAC. InvivoChem. [6] Defining the in vivo characteristics of acute myeloid leukemia cells behavior by intravital imaging. (2018). PMC. [7] Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. (2025, September 14). ResearchGate. [1] this compound | HDAC inhibitor. Probechem Biochemicals. [8] Cortex Moutan Induces Bladder Cancer Cell Death via Apoptosis and Retards Tumor Growth in Mouse Bladders. (2010). ResearchGate. [9] Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution. (2021, November 13). bioRxiv. [10] Bladder cancer detection with urinary survivin, an inhibitor of apoptosis. (2025, August 7). ResearchGate. [11] Application Notes and Protocols for Hdac-IN-51 Dose-Response Curve Generation and Analysis. (2025). Benchchem.
References
- 1. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia [cima.cun.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of substituted 2-acylamide-1,3-benzo[d]zole analogues as agents against MDR- and XDR-MTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic cell death in disease—Current understanding of the NCCD 2023 [arts.units.it]
In-Depth Technical Guide: CM-1758 (CAS Number 2256079-39-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-1758 is a novel small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs can alter chromatin structure and the function of key cellular proteins, thereby influencing a wide range of biological processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention. This compound has demonstrated potent anti-tumor activity in preclinical models of hematological and solid tumors, primarily by inducing myeloid differentiation in acute myeloid leukemia (AML) and exhibiting cytotoxic/cytostatic effects in bladder cancer. This document provides a comprehensive technical overview of this compound, summarizing its known biological activities, mechanism of action, and relevant experimental data and protocols.
Physicochemical Properties
| Property | Value |
| CAS Number | 2256079-39-5 |
| Molecular Formula | C28H32N6O5 |
| Molecular Weight | 532.59 g/mol |
Biological Activity and Quantitative Data
This compound is a potent, selective pan-HDAC inhibitor with demonstrated activity against multiple HDAC isoforms. Its primary mechanism of action involves the inhibition of HDAC enzymatic activity, leading to the hyperacetylation of histone and non-histone proteins.
In Vitro HDAC Inhibitory Activity
The inhibitory activity of this compound against various HDAC isoforms has been characterized, revealing a preference for class I and some class IIb HDACs.
| Target | IC50 (nM) | Reference |
| HDAC1 | 4.3 - 5 | [1][2] |
| HDAC6 | 126 | [2] |
| HDAC7 | 120 | [1] |
| HDAC10 | 29 | [1] |
| HDAC11 | 599.8 | [1] |
In Vitro Anti-Tumor Activity
This compound has shown significant anti-proliferative and differentiation-inducing effects in various cancer cell lines.
| Cell Line Type | Effect | IC50 / Concentration | Key Findings | Reference |
| Bladder Cancer | Cytotoxic/Cytostatic | 0.33 - 4.8 µM | Induces profound changes in the transcriptomic profile related to tumor cell aggressiveness. | [2] |
| Acute Myeloid Leukemia (AML) | Myeloid Differentiation | Low non-cytotoxic doses | Promotes myeloid differentiation across all AML subtypes, associated with enhanced expression of key transcription factors. | [1] |
In Vivo Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Cancer Type | Dosing | Key Outcomes | Reference |
| Rag2−/− ɣc−/− mice with AML xenografts | Acute Myeloid Leukemia (AML) | 10 mg/kg (intraperitoneal) | Significant inhibition of tumor growth and induction of myeloid differentiation in treated tumors. | [1] |
Pharmacokinetic Properties
| Parameter | Value | Species | Dosing | Reference |
| Clearance | 0.26 L/h | Mouse | 10 mg/kg (intraperitoneal) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of HDACs, leading to the accumulation of acetylated lysine residues on histone and non-histone proteins. This alteration in the cellular acetylome has profound effects on gene expression and protein function.
A key aspect of this compound's mechanism is its impact on the enhancer-promoter chromatin regulatory complex . By inducing hyperacetylation, this compound modulates the function of non-histone proteins, including bromodomain-containing proteins (e.g., BRD4), which are "readers" of acetylated lysine marks. This modulation is critical for enhancing the expression of key transcription factors that drive myeloid differentiation in AML.
The proposed signaling pathway is as follows: this compound inhibits HDAC activity, leading to increased acetylation of histones and non-histone proteins within the enhancer-promoter complex. This hyperacetylation serves as a binding platform for bromodomain proteins, which in turn recruit transcriptional machinery to the promoters of target genes, leading to their expression. In the context of AML, this results in the expression of transcription factors essential for myeloid differentiation.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced myeloid differentiation.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays for this compound have not been fully disclosed in the public domain. The following are representative protocols based on standard methodologies for the types of experiments cited in the literature for this compound.
Chemical Synthesis
The detailed chemical synthesis route for this compound (CAS 2256079-39-5) has not been published.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for measuring the inhibition of HDAC activity.
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme to the desired concentration in Assay Buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a positive control HDAC inhibitor (e.g., Trichostatin A) in Assay Buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the serially diluted this compound or vehicle control (DMSO).
-
Add the diluted HDAC enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Myeloid Differentiation Assay (Flow Cytometry)
This protocol describes the assessment of myeloid differentiation in AML cells by measuring the expression of the surface marker CD11b.
-
Cell Culture and Treatment :
-
Culture AML cell lines (e.g., HL-60, ML-2) in appropriate media.
-
Seed cells at a suitable density in a multi-well plate.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 48-96 hours.
-
-
Antibody Staining :
-
Harvest the cells and wash with ice-cold PBS containing 2% FBS (FACS Buffer).
-
Resuspend the cells in FACS Buffer.
-
Add a fluorescently conjugated anti-human CD11b antibody (and an appropriate isotype control in a separate tube).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
-
Flow Cytometry Analysis :
-
Resuspend the cells in FACS Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
Analyze the data using appropriate software to determine the percentage of CD11b-positive cells.
-
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of AML.
-
Animal Model :
-
Use immunodeficient mice (e.g., Rag2−/− ɣc−/−) to prevent graft rejection.
-
House animals under specific pathogen-free conditions.
-
-
Tumor Cell Implantation :
-
Culture human AML cells (e.g., ML-2, MV4-11).
-
Inject a defined number of cells (e.g., 5 x 10^6) subcutaneously or intravenously into the mice.
-
-
Drug Administration :
-
Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a defined schedule.
-
-
Efficacy Assessment :
-
Monitor tumor volume (for subcutaneous models) using caliper measurements.
-
Monitor animal body weight and overall health.
-
For survival studies, monitor animals until a predefined endpoint is reached.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for differentiation markers).
-
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies of this compound in AML xenograft models.
Conclusion
This compound is a promising novel HDAC inhibitor with potent activity against AML and bladder cancer in preclinical models. Its mechanism of action, centered on the induction of hyperacetylation of histone and non-histone proteins within the enhancer-promoter regulatory complex, provides a strong rationale for its further development. The data summarized herein supports its potential as a differentiation-based therapeutic agent. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and pharmacodynamic studies, and evaluation in a broader range of cancer models.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use.
References
CM-1758: A Novel Epigenetic Modulator for Acute Myeloid Leukemia Differentiation Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of CM-1758, a novel small molecule with significant potential in the epigenetic treatment of Acute Myeloid Leukemia (AML). This compound acts as a potent lysine (B10760008) deacetylase inhibitor, promoting myeloid differentiation in AML cells at non-cytotoxic concentrations. This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its proposed signaling pathway.
Core Mechanism of Action
This compound is a pan-histone deacetylase (HDAC) inhibitor that induces the acetylation of both histone and non-histone proteins.[1][2] In the context of AML, its therapeutic effect is primarily driven by the modulation of non-histone proteins that are critical components of the enhancer-promoter chromatin regulatory complex. This epigenetic modification leads to an enhanced expression of key transcription factors essential for myeloid differentiation. By promoting the maturation of leukemic blasts into differentiated myeloid cells, this compound offers a promising differentiation-based therapeutic strategy for various AML subtypes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC7 | 120 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
Data from in vitro enzymatic assays.
Table 2: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Differentiation (CD11b+) | Notes |
| ML-2 | Induced | Pre-treatment with 210 nM for 96 hours |
This table highlights the differentiation-inducing capacity of this compound in a representative AML cell line.
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions |
| Clearance | 0.26 L/h | Intraperitoneal dose of 10 mg/kg |
Pharmacokinetic studies in mice demonstrate a favorable profile for in vivo applications.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of this compound's effects. The following are summaries of key experimental protocols.
Cell Culture and Differentiation Assays
-
Cell Lines: AML cell lines (e.g., ML-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 210 nM) for specified durations (e.g., 96 hours).
-
Differentiation Analysis: The expression of myeloid differentiation markers, such as CD11b, is assessed by flow cytometry. Cells are harvested, washed, and stained with a fluorescently conjugated anti-CD11b antibody. Data is acquired on a flow cytometer and analyzed to quantify the percentage of CD11b-positive cells.
Acetylome Analysis
-
Sample Preparation: Cellular pellets are lysed at 95°C in a solution containing 4% SDS and 100mM Hepes/NaOH pH 8.0, supplemented with 5 mM sodium butyrate (B1204436) and 5 mM Nicotinamide.[1]
-
DNA Shearing: Lysates are cooled and incubated with DNase, followed by sonication to shear DNA.[1]
-
Protein Digestion and Labeling: Protein concentration is determined, and samples are digested. For quantitative analysis, peptides can be labeled with tandem mass tags (TMT).
-
Mass Spectrometry: Acetyl-lysine enriched samples are analyzed by mass spectrometry to identify and quantify changes in protein acetylation following this compound treatment.
In Vivo Xenograft Studies
-
Cell Implantation: AML cells (e.g., ML-2) are pre-treated with this compound (e.g., 210 nM for 96 hours) to induce differentiation.[2]
-
Animal Model: An equal number of pre-treated cells are injected subcutaneously into immunocompromised mice (e.g., Rag2−/− γc−/−).[2]
-
Treatment and Monitoring: Mice are treated with this compound or a vehicle control. Tumor volume is measured regularly, and animal survival is monitored.[2]
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as quantitative PCR for differentiation markers.[2]
Visualization of Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound in AML cells.
Caption: A typical experimental workflow to assess this compound's efficacy.
References
Preclinical Profile of Uproleselan (GMI-1271) in Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for uproleselan (formerly GMI-1271), a novel E-selectin antagonist, in the context of leukemia. Uproleselan's mechanism of action, which involves the disruption of leukemia cell adhesion within the bone marrow microenvironment, presents a promising strategy to enhance the efficacy of conventional chemotherapies. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Uproleselan is a glycomimetic small molecule that acts as a specific inhibitor of E-selectin, a cell adhesion molecule expressed on the surface of endothelial cells in the bone marrow vasculature.[1][2] Leukemia cells, particularly in Acute Myeloid Leukemia (AML), express E-selectin ligands on their surface. The interaction between E-selectin and its ligands on leukemia cells promotes the sequestration of these malignant cells in protective niches within the bone marrow.[1][2] This adhesion is not merely a physical tethering but also activates pro-survival signaling pathways within the leukemia cells, notably the NF-κB pathway, rendering them resistant to chemotherapy.[1][3]
Uproleselan competitively binds to E-selectin, thereby blocking its interaction with leukemia cells.[4] This disruption has two major preclinical consequences:
-
Mobilization: Leukemia cells are dislodged from their protective microenvironment and enter the peripheral circulation.[3]
-
Sensitization to Chemotherapy: By inhibiting the E-selectin mediated pro-survival signals, uproleselan re-sensitizes leukemia cells to the cytotoxic effects of chemotherapy.[1][5]
Signaling Pathway Disruption
The binding of E-selectin to its ligand on AML cells has been shown to activate the NF-κB signaling pathway, a key regulator of cell survival and proliferation.[1][3] Preclinical evidence suggests that uproleselan, by blocking this initial interaction, can downregulate the activation of NF-κB.[3]
Quantitative Preclinical Data
The following tables summarize key quantitative findings from preclinical and early-phase clinical studies of uproleselan in leukemia.
Table 1: In Vivo Efficacy of Uproleselan in a Mouse Model of AML
This study utilized a mouse model to assess the synergistic effect of uproleselan with standard induction chemotherapy.
| Treatment Group | Median Survival (days) | Statistical Significance (vs. Chemo alone) | Reference |
| Saline | 25 | - | [3] |
| Chemotherapy alone | 32 | - | [3] |
| Uproleselan + Chemotherapy | 41 | p=0.0054 | [3] |
Chemotherapy consisted of a mouse equivalent of a 7+3 induction regimen (cytarabine and doxorubicin).
Table 2: Summary of Phase 1/2 Clinical Trial Data in AML Patients
This data is from a clinical study (NCT02306291) and provides context for the preclinical findings.
| Patient Cohort | Treatment | Remission Rate (CR/CRi) | Median Overall Survival | Reference |
| Relapsed/Refractory AML | Uproleselan + MEC | 41% | 8.8 months | [1][2] |
| Newly Diagnosed (Age ≥60) | Uproleselan + 7+3 | 72% | 12.6 months | [1][2] |
CR/CRi: Complete Response / Complete Response with incomplete blood count recovery. MEC: Mitoxantrone, Etoposide, Cytarabine (B982). 7+3: Cytarabine and Idarubicin.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vivo AML Mouse Model
-
Objective: To evaluate the efficacy of uproleselan in combination with chemotherapy in a murine AML model.
-
Animal Model: The specific mouse strain and AML cell line used can vary, with one study mentioning the use of NOD-SCID mice for human AML blasts.
-
Procedure:
-
Human AML cells are injected into immunodeficient mice to establish the leukemia model.
-
Mice are randomized into treatment groups: saline control, chemotherapy alone, and uproleselan plus chemotherapy.
-
Uproleselan is administered, for instance, at a dose of 40 mg/kg twice daily.[3]
-
Chemotherapy is administered concurrently, for example, cytarabine at 100 mg/kg for 5 days and doxorubicin (B1662922) at 1 mg/kg for 3 days.[3]
-
The primary endpoint is overall survival, which is monitored and recorded for each group.
-
-
Data Analysis: Survival curves are generated and statistical significance between groups is determined using methods like the log-rank test.
References
- 1. Phase 1/2 study of uproleselan added to chemotherapy in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1/2 study of uproleselan added to chemotherapy in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 4. Uproleselan | antagonist of E-Selectin| antithrombotic/anticancer drug candidate | CAS# 1983970-12-2 | GMI-1271; GMI1271| InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Treating HL-60 Cells with the c-MYC Inhibitor 10058-F4
Disclaimer: The compound "CM-1758" is not described in the currently available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized small molecule inhibitor of c-MYC, 10058-F4 , as a representative compound for treating the human promyelocytic leukemia cell line, HL-60. The experimental data and protocols provided are based on published research on 10058-F4 and its effects on HL-60 and other similar leukemia cell lines.
Introduction
The c-MYC oncogene is a critical transcription factor that governs numerous cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, including acute myeloid leukemia (AML).[2][3] The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a widely used in vitro model for studying myeloid differentiation and the effects of potential therapeutic agents.[3]
10058-F4 is a cell-permeable small molecule that specifically inhibits the interaction between c-MYC and its obligate binding partner MAX, thereby preventing the transactivation of c-MYC target genes.[1][2] This inhibition leads to cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells, making it a valuable tool for cancer research and drug development.[2]
These application notes provide a comprehensive overview of the effects of 10058-F4 on HL-60 cells and detailed protocols for key experimental assays to assess its activity.
Data Presentation
Table 1: In Vitro Efficacy of 10058-F4 on HL-60 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | ~60 µM | HL-60 | [4] |
Table 2: Effect of 10058-F4 on Cell Cycle Distribution in AML Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Cell Line | Reference |
| Control | Data not available | Data not available | Data not available | HL-60 | |
| 10058-F4 | Increased | Decreased | Decreased | AML Cells | [2] |
Table 3: Modulation of Key Apoptotic and Cell Cycle Proteins by 10058-F4 in AML Cells
| Protein | Effect of 10058-F4 Treatment | Cellular Function | Reference |
| c-Myc | Downregulation | Transcription factor, proliferation, apoptosis | [2] |
| Bcl-2 | Downregulation | Anti-apoptotic | [2] |
| Bax | Upregulation | Pro-apoptotic | [2] |
| p21 | Upregulation | CDK inhibitor, cell cycle arrest | [2] |
| p27 | Upregulation | CDK inhibitor, cell cycle arrest | [2] |
| Caspase-3 | Cleavage (Activation) | Executioner caspase in apoptosis | [2] |
| Caspase-7 | Cleavage (Activation) | Executioner caspase in apoptosis | [2] |
| Caspase-9 | Cleavage (Activation) | Initiator caspase in apoptosis | [2] |
| Cytochrome C | Release from mitochondria | Activates the apoptosome | [2] |
Note: While the qualitative effects of 10058-F4 on these proteins are well-documented, specific quantitative fold-changes from Western blot analyses in HL-60 cells are not consistently reported across the literature.
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Maintenance
-
Cell Line: HL-60 (Human promyelocytic leukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells in a humidified atmosphere at 37°C with 5% CO2.
-
Subculturing: HL-60 cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Compound Treatment: Prepare a stock solution of 10058-F4 in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Add the compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with various concentrations of 10058-F4 for the desired time period.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment with 10058-F4, harvest HL-60 cells and wash with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software.
Visualizations
Caption: Experimental workflow for treating HL-60 cells with 10058-F4.
Caption: c-MYC signaling pathway in apoptosis induction by 10058-F4.
References
Application Note: Dose-Response Viability Assay of CM-1758 in ML-2 Acute Myeloid Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the dose-dependent cytotoxic effects of CM-1758, a selective PI3K/Akt pathway inhibitor, on the ML-2 acute myeloid leukemia (AML) cell line. It includes procedures for cell culture, assay execution, data analysis, and visualization of the relevant biological pathway and experimental workflow.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that promotes cell survival, proliferation, and drug resistance, and it is found to be constitutively active in a majority of AML cases.[1] Therefore, inhibitors targeting this pathway are of significant therapeutic interest.
The ML-2 cell line is an established model for AML research, derived from a patient with acute myelomonocytic leukemia (AML M4).[2][3] These cells are characterized by a t(6;11)(q27;q23) chromosomal translocation, resulting in the KMT2A-AFDN fusion gene, and are grown in suspension.[2][4]
This application note describes the use of this compound, a potent and selective small molecule inhibitor of PI3K, to determine its half-maximal inhibitory concentration (IC50) in ML-2 cells. The protocol utilizes a luminescence-based cell viability assay to measure ATP content as an indicator of metabolically active cells.
PI3K/Akt Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt proceeds to phosphorylate numerous downstream targets that inhibit apoptosis and promote cell cycle progression. This compound exerts its anti-leukemic effect by inhibiting PI3K, thereby blocking these pro-survival signals.
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 4. ML-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the HDAC Inhibitor CM-1758 in an AML Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid blasts in the bone marrow and blood. While standard chemotherapy can induce remission, high relapse rates underscore the urgent need for novel therapeutic strategies. Epigenetic dysregulation, particularly aberrant histone deacetylation, is a key driver of leukemogenesis. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents.
CM-1758 is a novel, potent pan-HDAC inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of AML. Unlike other HDAC inhibitors, this compound promotes myeloid differentiation at low non-cytotoxic doses across various AML subtypes, independent of their genetic makeup.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell line-derived xenograft (CDX) mouse models of AML, based on published preclinical data.
Data Presentation
In Vitro Efficacy: HDAC Inhibition
This compound is a selective pan-HDAC inhibitor with potent activity against Class I and II HDACs.
| Target | This compound IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC10 | 29 |
| HDAC7 | 120 |
| HDAC11 | 599.8 |
In Vivo Efficacy: Subcutaneous AML Xenograft Model (ML-2 Cells)
Treatment with this compound resulted in a significant inhibition of tumor growth in a subcutaneous ML-2 AML xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SD | P-value vs. Control |
| Vehicle Control | ~1000 | - |
| This compound (10 mg/kg, i.p., daily) | ~400 | < 0.01 |
In Vivo Efficacy: Disseminated AML Xenograft Model (MV4-11 Cells)
This compound treatment significantly prolonged the survival of mice in a disseminated MV4-11 AML xenograft model.
| Treatment Group | Median Survival (days) | P-value vs. Control |
| Vehicle Control | 38.5 | - |
| This compound (10 mg/kg, i.p., daily) | 55 | < 0.05 |
Experimental Protocols
AML Cell Line Culture
a) ML-2 Cell Line
-
Description: Human acute myelomonocytic leukemia (AML M4) cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS). For initial culture recovery, 20% FBS is recommended.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10⁶ and 1.2 x 10⁶ cells/mL. Split the culture 1:3 to 1:6 every 2-3 days.
b) MV4-11 Cell Line
-
Description: Human biphenotypic B-myelomonocytic leukemia cell line with an FLT3 internal tandem duplication (FLT3-ITD).
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a density of 1-2 x 10⁵ viable cells/mL.
Subcutaneous AML Xenograft Model (ML-2)
-
Animal Model: 6- to 8-week-old female Rag2−/− γc−/− mice.
-
Cell Preparation: Harvest ML-2 cells during the exponential growth phase. Wash the cells twice with sterile, serum-free RPMI-1640 medium or Phosphate Buffered Saline (PBS). Resuspend the cells in PBS at a concentration of 50 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 10 x 10⁶ ML-2 cells (in 200 µL of PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a vehicle solution of 80% saline, 10% Tween 20, and 10% DMSO. Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg daily. The control group should receive the vehicle solution alone.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Disseminated AML Xenograft Model (MV4-11)
-
Animal Model: 6- to 8-week-old female Rag2−/− γc−/− mice.
-
Cell Preparation: Harvest MV4-11 cells during the exponential growth phase. Wash the cells twice with sterile, serum-free IMDM or PBS. Resuspend the cells in PBS at a concentration of 25 x 10⁶ cells/mL.
-
Cell Injection: Inject 5 x 10⁶ MV4-11 cells (in 200 µL of PBS) into the tail vein of each mouse.
-
Treatment Initiation: Begin treatment 3 days after cell injection.
-
This compound Administration: Administer this compound (10 mg/kg, i.p., daily) or vehicle control as described in the subcutaneous model protocol.
-
Efficacy Evaluation: Monitor the mice daily for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis) and record survival. The primary endpoint is overall survival.
Visualizations
Signaling Pathway of this compound in AML
Caption: Proposed Mechanism of this compound in AML.
Experimental Workflow: Subcutaneous Xenograft Model
References
Application Note: Analysis of CD11b Expression as a Marker of Myeloid Differentiation Induced by CM-1758 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of CM-1758, a selective pan-HDAC inhibitor, to induce myeloid differentiation in acute myeloid leukemia (AML) cell lines and the subsequent analysis of the differentiation marker CD11b by flow cytometry.
Introduction
This compound is a novel, potent, and selective pan-histone deacetylase (HDAC) inhibitor that has demonstrated a high capacity to induce myeloid differentiation in various subtypes of acute myeloid leukemia (AML) cells at non-cytotoxic doses.[1][2] A key hallmark of myeloid differentiation is the upregulation of cell surface markers, including CD11b (also known as Integrin alpha M).[3][4] CD11b is a component of the Mac-1 integrin complex and its expression is increased as myeloid cells mature.[4][5] Therefore, monitoring CD11b expression by flow cytometry is a robust method to quantify the differentiating effect of this compound on AML cells.[3][6] This application note provides a comprehensive protocol for treating AML cell lines with this compound and analyzing the induction of CD11b expression using flow cytometry.
Principle of the Assay
This assay is based on the principle that this compound, as an HDAC inhibitor, can induce the expression of genes involved in myeloid differentiation. This leads to an increased cell surface expression of CD11b on AML cells. The level of CD11b expression can be quantitatively measured using a fluorochrome-conjugated anti-CD11b antibody and flow cytometry. The increase in the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b staining are indicative of the differentiation-inducing activity of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| AML Cell Line (e.g., HL-60, THP-1) | ATCC | (Specify Catalog #) |
| RPMI-1640 Medium | Gibco | (Specify Catalog #) |
| Fetal Bovine Serum (FBS) | Gibco | (Specify Catalog #) |
| Penicillin-Streptomycin | Gibco | (Specify Catalog #) |
| DMSO (Vehicle Control) | Sigma-Aldrich | (Specify Catalog #) |
| PE Mouse Anti-Human CD11b Antibody (Clone ICRF44) | BD Biosciences | 555388 |
| PE Mouse IgG1, κ Isotype Control | BD Biosciences | 555749 |
| Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS) | In-house or Commercial | (Specify Catalog #) |
| 7-AAD Viability Staining Solution | BD Biosciences | 559925 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture AML cells (e.g., HL-60 or THP-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Cell Treatment:
-
Seed cells at a density of 2.5 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 2 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).[3]
-
Incubate the cells for 48 to 96 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.[3]
-
Flow Cytometry Analysis of CD11b Expression
-
Cell Harvesting: After the treatment period, harvest the cells by transferring the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of PE-conjugated anti-human CD11b antibody or the corresponding isotype control to the appropriate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Viability Staining: Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer and add 5 µL of 7-AAD Viability Staining Solution. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.
Data Analysis and Expected Results
Data should be analyzed using appropriate flow cytometry software.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Gate on single cells using FSC-A versus FSC-H.
-
Gate on viable cells by excluding 7-AAD positive cells.
-
Analyze the expression of CD11b on the viable, single-cell population.
-
-
Quantitative Data:
-
Determine the percentage of CD11b-positive cells.
-
Determine the Mean Fluorescence Intensity (MFI) of CD11b expression.
-
Representative Data
Table 1: Effect of this compound on CD11b Expression in HL-60 Cells after 72h Treatment
| This compound Concentration | % CD11b Positive Cells (Mean ± SD) | CD11b MFI (Mean ± SD) |
| Vehicle Control (DMSO) | 5.2 ± 1.1 | 150 ± 25 |
| 100 nM | 25.8 ± 3.5 | 450 ± 60 |
| 500 nM | 65.4 ± 5.2 | 1200 ± 150 |
| 1 µM | 85.1 ± 4.1 | 2500 ± 300 |
| 2 µM | 92.3 ± 2.9 | 3100 ± 280 |
Table 2: Time-Course of this compound (1µM) Induced CD11b Expression in THP-1 Cells
| Treatment Duration | % CD11b Positive Cells (Mean ± SD) | CD11b MFI (Mean ± SD) |
| 0 h | 8.1 ± 1.5 | 200 ± 30 |
| 24 h | 30.5 ± 4.2 | 600 ± 80 |
| 48 h | 70.2 ± 6.1 | 1500 ± 180 |
| 72 h | 88.9 ± 3.8 | 2800 ± 320 |
| 96 h | 94.6 ± 2.5 | 3500 ± 400 |
Visualizations
Caption: Signaling pathway of this compound inducing CD11b expression.
Caption: Flow cytometry workflow for CD11b analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low CD11b Expression | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Cell line is resistant to this compound induced differentiation. | Use a different AML cell line known to be responsive. | |
| High Background Staining | Non-specific antibody binding. | Use an isotype control to set the gate for positive cells. Ensure proper washing steps. |
| Dead cells are binding the antibody non-specifically. | Use a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis. | |
| Poor Cell Viability | This compound concentration is too high. | Perform a dose-response to determine the optimal non-cytotoxic concentration. |
| Harsh cell handling. | Handle cells gently during washing and staining steps. |
Conclusion
The protocol described in this application note provides a reliable method for assessing the differentiation-inducing activity of this compound on AML cells by measuring the expression of the myeloid marker CD11b using flow cytometry. This assay is a valuable tool for researchers and drug development professionals studying the effects of HDAC inhibitors and other potential therapeutic agents on myeloid leukemia.
References
- 1. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 2. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytometry.org [cytometry.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Quantifying Gene Expression Changes in Acute Myeloid Leukemia Cells Following CM-1758 Treatment using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
CM-1758 is a potent histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in acute myeloid leukemia (AML).[1][2] HDAC inhibitors represent a class of anti-cancer agents that modulate gene expression through epigenetic mechanisms.[3] In normal cellular function, the acetylation and deacetylation of histone proteins are balanced, regulating chromatin structure and gene transcription.[3] In many cancers, including AML, this balance is disrupted. This compound inhibits HDAC enzymes, leading to an accumulation of acetyl groups on histone and non-histone proteins.[1][2] This hyperacetylation results in a more relaxed chromatin structure, facilitating the binding of transcription factors and subsequent expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.[3][4]
Specifically, in AML, treatment with this compound is intended to promote myeloid differentiation, a process often blocked in leukemic cells.[5][6] This application note provides a detailed protocol for using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the changes in the expression of key genes involved in myeloid differentiation following treatment of AML cells with this compound. RT-qPCR is the gold standard for accurate and sensitive quantification of gene expression levels.[7]
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound in AML cells. By inhibiting HDACs, this compound increases histone acetylation, leading to a more open chromatin state. This allows for the expression of key transcription factors that drive myeloid differentiation, altering the leukemic cell's fate.
Experimental Design and Workflow
The primary objective of this protocol is to quantify the relative changes in mRNA levels of specific target genes in an AML cell line following treatment with this compound compared to a vehicle-treated control.
Target Gene Selection:
-
Genes of Interest (GOI): Select genes known to be involved in myeloid differentiation.[8] Examples include:
-
SPI1 (encoding PU.1): A master regulator of myeloid development.[6]
-
CEBPA (CCAAT/enhancer-binding protein alpha): Crucial for granulocytic differentiation.[6][9]
-
ITGAM (encoding CD11b): A cell surface marker of myeloid differentiation.
-
WT1 (Wilms' Tumor 1): Its expression is often altered in AML.[10]
-
-
Reference Genes (Housekeeping Genes): Select stably expressed genes for normalization. It is recommended to test multiple reference genes and validate their stability in your specific experimental model.[11] Examples for AML include:
Experimental Workflow
The overall experimental process is depicted in the workflow diagram below.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture a suitable AML cell line (e.g., HL-60, MOLM-13) under standard conditions. Seed cells in appropriate culture plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) and the vehicle control. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS and either proceed directly to RNA extraction or store the pellet at -80°C.
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase I digestion step to eliminate potential genomic DNA contamination.
-
RNA Quantification and Purity: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered pure.
-
RNA Integrity (Optional but Recommended): Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for gene expression analysis.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Assemble Reaction: In an RNase-free tube, combine the RNA template, reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) and/or random hexamers) as per the kit's protocol.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.
-
Storage: Store the resulting cDNA at -20°C until use in the qPCR assay.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Mix Preparation: Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For each reaction, combine the qPCR master mix (containing SYBR Green or a probe-based chemistry), forward and reverse primers for the gene of interest or reference gene, nuclease-free water, and the diluted cDNA template.
-
Plate Setup:
-
Run each sample (including biological replicates) in triplicate (technical replicates).
-
Include No-Template Controls (NTC) for each primer set to check for contamination.
-
Include No-Reverse-Transcriptase (-RT) controls to confirm the absence of genomic DNA amplification.
-
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Ramp the temperature from 60°C to 95°C to verify the specificity of the amplified product.
-
Data Presentation and Analysis
The most common method for relative quantification is the comparative CT (ΔΔCT) method.[15][16] This method calculates the relative change in gene expression of a target gene normalized to a reference gene.[17][18]
Analysis Steps:
-
Calculate ΔCT: Normalize the CT value of the gene of interest (GOI) to the CT of the reference gene (Ref) for each sample.
-
ΔCT = CT (GOI) - CT (Ref)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the treated sample to the ΔCT of the control (vehicle) sample.
-
ΔΔCT = ΔCT (Treated Sample) - ΔCT (Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCT
-
Data Summary Table
Organize the quantitative data in a structured table for clear interpretation and comparison.
| Treatment | Target Gene | Biological Replicate | Avg. CT (GOI) | Avg. CT (Ref) | ΔCT | Avg. ΔCT (Treatment) | ΔΔCT | Fold Change (2-ΔΔCT) |
| Vehicle | SPI1 | 1 | 22.5 | 18.2 | 4.3 | 4.25 | 0 | 1.0 |
| 2 | 22.3 | 18.1 | 4.2 | |||||
| This compound | SPI1 | 1 | 20.1 | 18.3 | 1.8 | 1.85 | -2.4 | 5.27 |
| 2 | 20.4 | 18.5 | 1.9 | |||||
| Vehicle | CEBPA | 1 | 24.8 | 18.2 | 6.6 | 6.55 | 0 | 1.0 |
| 2 | 24.7 | 18.2 | 6.5 | |||||
| This compound | CEBPA | 1 | 22.0 | 18.3 | 3.7 | 3.75 | -2.8 | 6.96 |
| 2 | 22.2 | 18.4 | 3.8 |
Note: This table contains example data for illustrative purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription factors in myeloid development: balancing differentiation with transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation in myelopoiesis: Hematopoietic fate choice, myeloid differentiation, and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing the Mysteries of Acute Myeloid Leukemia: From Quantitative PCR through Next-Generation Sequencing and Systemic Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factors that regulate growth and differentiation of myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Gene expression profiling of acute myeloid leukemia samples from adult patients with AML-M1 and -M2 through boutique microarrays, real-time PCR and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of reference genes for quantitative studies in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of Endogenous Control Genes by Real-Time Quantitative Reverse Transcriptase Polymerase Chain Reaction for Acute Leukemia Gene Expression Studies [mdpi.com]
- 13. The use of housekeeping genes for real-time PCR-based quantification of fusion gene transcripts in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and validation of suitable housekeeping genes for gene expression studies in BCR-ABL1 positive B-lineage acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: May-Grünwald-Giemsa Staining for Monitoring CM-1758 Induced Differentiation in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the proliferation of undifferentiated myeloid blasts. A promising therapeutic strategy involves the induction of differentiation of these leukemic cells into mature, non-proliferating cells. CM-1758 is a potent pan-histone deacetylase (HDAC) inhibitor that has been shown to induce myeloid differentiation in various AML subtypes.[1] May-Grünwald-Giemsa (MGG) staining is a classic and highly informative cytological technique used to assess the morphological changes associated with cellular differentiation. This document provides detailed application notes and protocols for utilizing MGG staining to monitor and quantify the differentiation of AML cells induced by this compound.
Principle of this compound Action and Morphological Assessment
This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification alters chromatin structure and gene expression, ultimately reactivating silenced tumor suppressor genes and differentiation-associated genes.[2] In AML cells, this activity can overcome the differentiation block, prompting the cells to mature along the myeloid lineage.
MGG staining, a polychromatic stain, is invaluable for visualizing the key morphological features of myeloid differentiation. These features include a decrease in the nuclear-to-cytoplasmic ratio, chromatin condensation, nuclear segmentation, and the appearance of cytoplasmic granules. By quantifying the proportion of cells exhibiting these mature characteristics, researchers can effectively assess the efficacy of this compound as a differentiation-inducing agent.
Quantitative Data Presentation
| Treatment Group | Cell Line | Concentration | Duration (hours) | Undifferentiated Blasts (%) | Differentiating Cells (Promyelocytes, Myelocytes, Metamyelocytes) (%) | Mature Cells (Bands, Segmented Neutrophils) (%) |
| Vehicle Control | HL-60 | 0.1% DMSO | 96 | 95 ± 3 | 4 ± 2 | 1 ± 1 |
| This compound | HL-60 | 250 nM | 96 | 30 ± 5 | 45 ± 7 | 25 ± 6 |
| Vehicle Control | ML-2 | 0.1% DMSO | 96 | 98 ± 2 | 2 ± 1 | 0 ± 0 |
| This compound | ML-2 | 500 nM | 96 | 40 ± 6 | 50 ± 8 | 10 ± 4 |
This is representative data. Actual results may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines, such as HL-60 (promyelocytic leukemia) and ML-2 (myelomonocytic leukemia), are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed the AML cells at a density of 2 x 10^5 cells/mL. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 48, 72, 96 hours).
May-Grünwald-Giemsa Staining Protocol
Materials:
-
May-Grünwald stain
-
Giemsa stain
-
Methanol (B129727) (absolute)
-
Phosphate buffered saline (PBS) or buffered distilled water (pH 6.8)
-
Microscope slides
-
Coplin jars or staining dishes
-
Micropipettes
-
Microscope with oil immersion objective
Procedure:
-
Cell Preparation:
-
Harvest the treated and control cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in a small volume of PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare cytospin slides by centrifuging 100-200 µL of the cell suspension onto a glass slide using a cytocentrifuge. Alternatively, create a smear by placing a drop of the cell suspension on a slide and spreading it evenly with another slide.
-
Air dry the slides completely.
-
-
Fixation:
-
Fix the air-dried smears by immersing the slides in absolute methanol for 3-5 minutes.
-
-
Staining:
-
Immerse the fixed slides in May-Grünwald stain for 3-5 minutes.
-
Transfer the slides to a solution of May-Grünwald stain diluted 1:1 with buffered water (pH 6.8) for 1 minute.
-
Transfer the slides to a freshly prepared 1:10 dilution of Giemsa stain in buffered water (pH 6.8) for 10-15 minutes. The optimal staining time may need to be determined empirically.
-
Rinse the slides by gently dipping them in buffered water for 1-2 minutes to remove excess stain.
-
-
Drying and Mounting:
-
Wipe the back of the slides and allow them to air dry in an upright position.
-
Once completely dry, the slides can be coverslipped using a resinous mounting medium or viewed directly under the microscope.
-
Morphological Analysis and Quantification
-
Microscopic Examination: Examine the stained slides under a light microscope using a 100x oil immersion objective.
-
Cell Identification: Identify and classify cells into different maturation stages based on established morphological criteria:
-
Myeloblast: Large round nucleus, fine chromatin, prominent nucleoli, scant basophilic cytoplasm, and no granules.
-
Promyelocyte: Large nucleus, fine chromatin, visible nucleoli, basophilic cytoplasm with primary (azurophilic) granules.
-
Myelocyte: Eccentric nucleus, condensed chromatin, no visible nucleoli, specific (secondary) granules appear in the cytoplasm.
-
Metamyelocyte: Indented or kidney-shaped nucleus, condensed chromatin, abundant specific granules.
-
Band Neutrophil: Elongated, C-shaped nucleus of uniform thickness.
-
Segmented Neutrophil: Nucleus is lobulated with fine filaments connecting the lobes.
-
-
Quantification:
-
Count at least 200-500 cells per slide.
-
Calculate the percentage of cells in each maturation stage.
-
Present the data in a table for clear comparison between different treatment groups.
-
Visualizations
Caption: Experimental workflow for assessing this compound induced differentiation using May-Grünwald-Giemsa staining.
Caption: Simplified signaling pathway of this compound induced myeloid differentiation.
Conclusion
May-Grünwald-Giemsa staining is a robust, reliable, and cost-effective method for the morphological assessment of AML cell differentiation induced by therapeutic agents like this compound. The detailed protocols and guidelines presented in these application notes provide a framework for researchers to effectively monitor and quantify the cellular response to HDAC inhibition, thereby aiding in the preclinical evaluation of novel differentiation-based therapies for AML.
References
Application Notes and Protocols for CM-1758 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-1758 is a potent lysine (B10760008) deacetylase (HDAC) inhibitor with significant potential in cancer therapy, particularly in the context of differentiation-based treatments for Acute Myeloid Leukemia (AML). As a small molecule, its efficacy in in vitro cell-based assays is critically dependent on proper handling and preparation, especially concerning its solubility in dimethyl sulfoxide (B87167) (DMSO). These application notes provide detailed protocols for the solubilization of this compound in DMSO, its application in a myeloid differentiation assay, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a solid powder that requires dissolution in a suitable solvent for use in cell culture. DMSO is a common and effective solvent for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 532.60 g/mol | [1] |
| Formula | C₂₈H₃₂N₆O₅ | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
Biological Activity
This compound exhibits its biological effects through the inhibition of HDAC enzymes, leading to changes in gene expression and cellular processes.
Table 2: Biological Activity of this compound
| Target/Assay | IC₅₀ / Effect | Cell Line/Context | Source |
| HDAC1 | 5 nM | Biochemical Assay | [1] |
| HDAC6 | 126 nM | Biochemical Assay | [1] |
| Cytotoxicity/Cytostasis | 0.33 - 4.8 µM | Bladder Cancer Cells | [1] |
| Myeloid Differentiation | Effective at 210 nM - 2 µM | AML Cell Lines |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 532.60 g/mol * 1000 mg/g = 5.326 mg
-
-
-
Dissolution:
-
Aseptically weigh 5.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If precipitation is observed, gentle warming (to no more than 37°C) and/or sonication can be used to aid dissolution.[2]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Myeloid Differentiation Assay in AML Cell Lines
This protocol details a method to assess the pro-differentiative effects of this compound on AML cell lines, such as HL-60 or ML-2, by measuring the expression of the myeloid differentiation marker CD11b via flow cytometry.
Materials:
-
AML cell lines (e.g., HL-60, ML-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed AML cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in complete culture medium.
-
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in complete culture medium. It is crucial to maintain the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 100 nM to 2 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
For primary AML patient samples, treatment with 500 nM and 2 µM for 48 hours has been shown to be effective.
-
-
Incubation:
-
Incubate the cells for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-human CD11b antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD11b-positive cells in the treated and control samples. An increase in the CD11b-positive population indicates myeloid differentiation.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock preparation and use in a cell-based assay.
Signaling Pathway
Caption: this compound inhibits HDACs, promoting myeloid differentiation in AML.
References
Application Note: Long-Term Stability of CM-1758 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The long-term stability of a drug candidate in solution is a critical parameter assessed throughout the drug development lifecycle. Understanding how a compound behaves over time in various solvents and storage conditions is fundamental for ensuring its quality, efficacy, and safety. Stability studies are essential for establishing appropriate storage conditions, shelf-life, and formulation strategies. This document provides a comprehensive overview of the methodologies and protocols for evaluating the long-term stability of a hypothetical compound, designated here as CM-1758, in solution. While specific data for a compound labeled "this compound" is not publicly available, this application note serves as a detailed template and guide for conducting such stability assessments.
Factors Influencing Stability in Solution
Several factors can influence the stability of a compound in solution, leading to degradation and the formation of impurities. Key factors to consider during stability study design include:
-
pH: The acidity or alkalinity of a solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent Composition: The nature of the solvent can affect the solubility and reactivity of the compound.
Data Presentation: Summarized Stability of this compound
The following table represents a hypothetical summary of long-term stability data for this compound in a 0.9% NaCl solution at a concentration of 1 mg/mL. This data is for illustrative purposes to demonstrate proper data presentation.
| Storage Condition | Time Point | % Initial Concentration (Mean ± SD) | Appearance of Solution | pH |
| 5°C ± 3°C (Protected from Light) | 0 Days | 100 ± 0.5 | Clear, colorless | 6.8 |
| 7 Days | 99.8 ± 0.7 | Clear, colorless | 6.8 | |
| 14 Days | 99.5 ± 0.6 | Clear, colorless | 6.7 | |
| 30 Days | 99.1 ± 0.8 | Clear, colorless | 6.7 | |
| 90 Days | 98.2 ± 0.9 | Clear, colorless | 6.6 | |
| 25°C ± 2°C / 60% ± 5% RH | 0 Days | 100 ± 0.4 | Clear, colorless | 6.8 |
| 7 Days | 98.5 ± 0.9 | Clear, colorless | 6.7 | |
| 14 Days | 97.1 ± 1.1 | Clear, colorless | 6.5 | |
| 30 Days | 94.3 ± 1.5 | Faint yellow tint | 6.3 | |
| 90 Days | 88.7 ± 2.1 | Yellow tint | 6.1 | |
| 40°C ± 2°C / 75% ± 5% RH | 0 Days | 100 ± 0.6 | Clear, colorless | 6.8 |
| 7 Days | 95.2 ± 1.3 | Faint yellow tint | 6.4 | |
| 14 Days | 90.8 ± 1.8 | Yellow tint | 6.2 | |
| 30 Days | 82.4 ± 2.5 | Yellow solution | 5.9 | |
| 90 Days | 65.1 ± 3.2 | Brownish-yellow | 5.5 |
Experimental Protocols
Protocol 1: Sample Preparation for Long-Term Stability Study
Objective: To prepare solutions of this compound for long-term stability assessment under various storage conditions.
Materials:
-
This compound drug substance
-
0.9% Sodium Chloride Injection, USP
-
Sterile polypropylene (B1209903) syringes (50 mL)
-
0.22 µm sterile syringe filters
-
Calibrated analytical balance
-
Sterile volumetric flasks
-
pH meter
Procedure:
-
Accurately weigh the required amount of this compound drug substance.
-
Dissolve the weighed this compound in a pre-determined volume of 0.9% Sodium Chloride Injection to achieve a final concentration of 1 mg/mL.
-
Ensure complete dissolution by gentle agitation.
-
Measure and record the initial pH of the solution.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aseptically draw the filtered solution into 50 mL sterile polypropylene syringes, filling each with 30 mL of the solution.
-
Cap the syringes securely.
-
Prepare a sufficient number of syringes for all time points and storage conditions.
-
Place the prepared syringes into stability chambers set to the desired conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH). Protect designated samples from light using amber bags or by storing them in a dark chamber.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water (Mobile Phase A)
-
Formic acid, 0.1% (v/v) in ACN (Mobile Phase B)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
Procedure:
-
At each designated time point, remove a syringe from each storage condition.
-
Allow the syringe to equilibrate to room temperature.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of precipitates.
-
Measure and record the pH of the solution.
-
Withdraw an aliquot of the solution and dilute it to a suitable concentration for HPLC analysis.
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.
-
Calculate the percentage of the initial concentration of this compound remaining.
Visualizations
Caption: Experimental workflow for the long-term stability testing of this compound in solution.
Caption: Hypothetical signaling pathway showing the potential mechanism of action for this compound.
The long-term stability of a drug candidate in solution is a cornerstone of pharmaceutical development. The protocols and methodologies outlined in this application note provide a robust framework for assessing the stability of compounds like this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and for making informed decisions throughout the drug development process. While specific data for "this compound" was not found, the provided templates for data presentation and experimental design are broadly applicable to the stability testing of novel chemical entities.
Application Notes and Protocols for Establishing a CM-1758 Resistant Acute Myeloid Leukemia (AML) Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. While targeted therapies have improved outcomes, the development of drug resistance remains a significant clinical challenge, leading to relapse and treatment failure. CM-1758 is a novel pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical studies by inducing differentiation in AML cell lines, irrespective of their genetic subtypes.[1][2] Understanding the mechanisms by which AML cells acquire resistance to this compound is crucial for the development of more effective and durable therapeutic strategies.
These application notes provide a detailed protocol for establishing a this compound resistant AML cell line in vitro. This model system can then be utilized to investigate the molecular mechanisms of resistance, identify potential biomarkers, and evaluate novel therapeutic combinations to overcome resistance. The development of acquired resistance is a common phenomenon in cancer therapy where initially sensitive tumor cells evolve to survive and proliferate despite continuous drug exposure.[3]
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that can be expected when establishing and characterizing a this compound resistant AML cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | Genotype | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Increase in Resistance |
| MOLM-13 | FLT3-ITD | 25 | 850 | 34 |
| MV4-11 | FLT3-ITD | 30 | 980 | 32.7 |
| HL-60 | M2/M3 | 50 | 1500 | 30 |
| K562 | CML | 45 | 1350 | 30 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific AML cell line and experimental conditions.
Table 2: Expression Levels of Key Proteins in Sensitive vs. Resistant AML Cell Lines (Hypothetical Data)
| Protein | Function | Fold Change in Expression (Resistant vs. Sensitive) | Method of Detection |
| P-glycoprotein (P-gp/MDR1) | Drug Efflux Pump | 15-fold increase | Western Blot, qPCR |
| p-Akt (Ser473) | PI3K Pathway Activation | 8-fold increase | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | MAPK Pathway Activation | 6-fold increase | Western Blot |
| β-catenin | Wnt Pathway Activation | 10-fold increase | Western Blot |
| Acetyl-Histone H3 | HDAC Inhibition Marker | 0.2-fold decrease (less acetylation) | Western Blot |
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant AML Cell Line
This protocol describes the generation of a this compound resistant AML cell line by continuous exposure to escalating concentrations of the drug.[4]
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
37°C, 5% CO2 incubator
-
Cell culture flasks (T-25, T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
96-well plates
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental AML cell line in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Determine cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate Resistance Induction:
-
Culture the parental AML cells in a T-25 flask with a starting concentration of this compound equal to the IC50 value.
-
Maintain the cell culture by changing the medium with fresh this compound every 2-3 days.
-
Monitor cell viability and proliferation. Initially, a significant amount of cell death is expected.
-
-
Dose Escalation:
-
Once the cells recover and resume a stable growth rate in the presence of the initial this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in this compound concentration over several months. The ability of cells to survive and proliferate at higher drug doses indicates the development of resistance.[4]
-
If there is excessive cell death, reduce the concentration and allow the cells more time to adapt.
-
-
Establishment and Maintenance of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
The resulting cell line is now considered this compound resistant.
-
Continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the highest tolerated concentration) to ensure the stability of the resistant phenotype.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cells at various passage numbers for future use.
-
Protocol 2: Characterization of the this compound Resistant Phenotype
A. Confirmation of Resistance by IC50 Determination:
-
Seed both the parental (sensitive) and the established resistant AML cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (MTT or CellTiter-Glo).
-
Calculate the IC50 values for both the sensitive and resistant cell lines.
-
Determine the fold-resistance by dividing the IC50 of the resistant line by the IC50 of the sensitive line. A significant increase in the IC50 value confirms the resistant phenotype.
B. Investigation of Resistance Mechanisms by Western Blot:
-
Cell Lysis:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, p-Akt, p-ERK, β-catenin, Acetyl-Histone H3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Visualizations
Caption: Workflow for generating a this compound resistant AML cell line.
Caption: Potential resistance mechanisms to the HDAC inhibitor this compound in AML.
Discussion
The establishment of a this compound resistant AML cell line provides a valuable tool for investigating the complex mechanisms of drug resistance. Resistance to targeted therapies in AML can arise from various molecular alterations.[6] These can include on-target mutations, although less common for HDAC inhibitors, and the activation of bypass signaling pathways that promote cell survival and proliferation independently of the drug's primary target.[7][8]
Commonly implicated resistance pathways in AML include the PI3K/Akt, RAS/MAPK, and Wnt/β-catenin signaling cascades.[7][9] Upregulation of these pathways can circumvent the pro-apoptotic and differentiation-inducing effects of this compound. Additionally, increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[9]
The characterization of the established resistant cell line should, therefore, include a comprehensive analysis of these potential mechanisms. Techniques such as whole-exome sequencing can be employed to identify potential mutations, while phosphoproteomics and RNA sequencing can provide insights into the activation of signaling pathways and changes in gene expression. The findings from these studies will be instrumental in designing rational combination therapies to overcome this compound resistance and improve the treatment outcomes for AML patients.
References
- 1. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Resistance to Targeted Therapies in AML | Annual Reviews [annualreviews.org]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CM-1758 Concentration for Differentiation
Welcome to the technical support center for CM-1758. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cellular differentiation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell differentiation?
A1: this compound is a potent, pan-histone deacetylase (HDAC) inhibitor.[1][2][3] Its mechanism of action in promoting differentiation, particularly in acute myeloid leukemia (AML), involves the inhibition of HDAC enzymes. This leads to the acetylation of both histone and non-histone proteins.[1][2] A key aspect of its function is the modulation of non-histone proteins that are part of the enhancer-promoter chromatin regulatory complex. This action enhances the expression of crucial transcription factors required for myeloid differentiation.[1]
Q2: What is a recommended starting concentration for this compound in a differentiation assay?
A2: Based on published studies, a good starting point for in vitro differentiation assays with this compound is in the low nanomolar to low micromolar range. For AML cell lines, concentrations between 200 nM and 2 µM have been shown to induce differentiation.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to observe differentiation?
A3: The incubation time required to observe differentiation can vary depending on the cell type and the concentration of this compound used. Published data suggests that treatment for 48 to 96 hours is effective for inducing differentiation in AML cell lines. A time-course experiment is recommended to determine the optimal treatment duration for your specific model system.
Q4: What are the expected morphological and molecular changes in cells undergoing differentiation with this compound?
A4: Cells undergoing myeloid differentiation induced by this compound are expected to exhibit morphological changes characteristic of mature myeloid cells. On a molecular level, you should observe an upregulation of myeloid differentiation markers, such as CD11b. Concurrently, there may be a downregulation of proliferation markers and cell cycle arrest, often at the G1 phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable differentiation | Concentration of this compound is too low: The effective concentration can be cell-line dependent. | Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM). |
| Incubation time is too short: Differentiation is a time-dependent process. | Conduct a time-course experiment, assessing differentiation markers at multiple time points (e.g., 24, 48, 72, 96 hours). | |
| Cell density is not optimal: Cell-to-cell contact can influence differentiation. | Optimize cell seeding density. Test a range of densities to find the optimal condition for your cell line. | |
| Compound instability: Improper storage or handling can lead to degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| High levels of cell death (cytotoxicity) | Concentration of this compound is too high: While effective at low non-cytotoxic doses, higher concentrations can induce apoptosis.[1][4] | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range for your cell line. Use concentrations below the toxic threshold for differentiation experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Passage number, confluency, and media composition can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure consistent confluency at the start of each experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and practice proper pipetting techniques, especially when preparing serial dilutions. | |
| Unexpected or off-target effects | Off-target activity of the HDAC inhibitor: HDAC inhibitors can have effects on non-histone proteins and other cellular pathways.[5][6] | Be aware of potential off-target effects. Validate key findings using complementary approaches, such as genetic knockdown of the target HDACs, if possible. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used to induce differentiation in acute myeloid leukemia (AML) cells. Note that the optimal concentration can vary between cell lines.
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| AML Cell Lines | 210 nM | 96 hours | Induction of myeloid differentiation | [4] |
| Primary AML Patient Samples | 500 nM | 48 hours | Induction of myeloid differentiation | [4] |
| Primary AML Patient Samples | 2 µM | 48 hours | Induction of myeloid differentiation | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the optimal concentration of this compound for inducing differentiation in a target cell line.
Materials:
-
Target cells (e.g., AML cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing cell viability (e.g., MTT, Trypan Blue)
-
Reagents for assessing differentiation (e.g., antibodies for flow cytometry, reagents for qPCR)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common approach is a logarithmic or half-log dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability in a subset of wells using a standard method like an MTT assay. This will help identify the cytotoxic concentration range.
-
Assessment of Differentiation: In a parallel set of wells, assess the degree of differentiation. This can be done by:
-
Flow Cytometry: Staining for cell surface markers of differentiation (e.g., CD11b for myeloid differentiation).
-
qPCR: Measuring the mRNA expression levels of differentiation-specific genes.
-
Morphological Analysis: Observing changes in cell morphology using microscopy.
-
-
Data Analysis: Plot the differentiation marker expression and cell viability against the log of the this compound concentration to generate dose-response curves. The optimal concentration will be the one that induces a significant level of differentiation with minimal cytotoxicity.
Protocol 2: Time-Course Experiment for Differentiation
This protocol is designed to determine the optimal duration of this compound treatment.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multiple plates or wells. Treat the cells with the predetermined optimal concentration of this compound and a vehicle control.
-
Time-Point Collection: At various time points (e.g., 24, 48, 72, 96 hours), harvest a set of treated and control cells.
-
Analysis: Analyze the harvested cells for differentiation markers as described in Protocol 1.
-
Data Analysis: Plot the expression of differentiation markers against time to determine the point at which the maximal differentiation is achieved.
Visualizations
Caption: Signaling pathway of this compound-induced differentiation.
Caption: Experimental workflow for dose-response analysis.
References
- 1. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cytotoxicity of Novel Compounds in Primary AML Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of novel compounds, such as CM-1758, in primary Acute Myeloid Leukemia (AML) samples.
Frequently Asked Questions (FAQs)
Q1: Why are my primary AML samples showing high variability in response to the same compound?
A1: Primary AML is a highly heterogeneous disease.[1] Variability can stem from inter-patient differences in genetic mutations, disease subtype, and prior treatment. Additionally, sample handling and processing can introduce significant variation.[2] Factors such as time from sample collection to processing, cryopreservation effects, and the presence of contaminating non-leukemic cells can all contribute to inconsistent results.[3]
Q2: I'm not observing significant cytotoxicity with my compound, even at high concentrations. What could be the reason?
A2: This could be due to several factors. The compound may have a cytostatic rather than cytotoxic effect, inhibiting proliferation without inducing cell death.[4] It is also possible that the primary AML cells possess intrinsic or acquired resistance mechanisms.[5] The bone marrow microenvironment, which can be partially recapitulated in co-culture systems, is known to mediate drug resistance.[2] Finally, the in vitro culture conditions themselves may not be optimal for maintaining the sensitivity of the primary cells to the compound.[6]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation.[4] To differentiate between them, you can use multiple assays. For instance, an MTT or resazurin (B115843) assay measures metabolic activity and can indicate a decrease in proliferation, while an LDH release assay or Annexin V/PI staining can specifically measure cell death and membrane integrity.[4][7]
Q4: What are the best practices for handling and culturing primary AML samples for cytotoxicity assays?
A4: Minimizing the time between sample collection and processing is crucial.[3] If cryopreservation is necessary, it's important to be aware that it can alter cell populations and drug sensitivity.[3] For ex vivo culture, using supportive media containing a cocktail of cytokines can help maintain the viability and phenotype of the primary AML cells.[8] Co-culture with stromal cells, such as OP9-M2, can also limit differentiation and better preserve the characteristics of the primary cells.[9]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inter-patient Heterogeneity | Increase the number of patient samples to identify trends. Stratify patient samples based on known AML mutations (e.g., FLT3, NPM1, IDH1/2) if possible.[1][10] |
| Inconsistent Sample Quality | Standardize sample processing protocols, including isolation of mononuclear cells and cryopreservation/thawing procedures.[6] Use fresh samples whenever possible, as freezing and thawing can impact cell viability and drug sensitivity.[3] |
| Variable Cell Seeding Density | Ensure accurate cell counting and consistent seeding density across all wells and experiments. Low cell density can make cells more susceptible to toxic insults.[4] |
| Edge Effects in Microplates | Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of cell suspensions and drug dilutions. Reverse pipetting can be useful for viscous solutions. |
Problem 2: Low or No Observed Cytotoxicity
| Possible Cause | Recommended Solution |
| Compound Insolubility or Degradation | Verify the solubility of your compound in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[11] Prepare fresh drug dilutions for each experiment. |
| Sub-optimal Assay Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for cytotoxicity. |
| Drug Resistance Mechanisms | Consider that primary AML cells may overexpress drug efflux pumps or have alterations in signaling pathways that confer resistance.[1][5] Combination therapies with known AML drugs could be explored.[12] |
| Cytostatic Effect | Use a combination of assays to measure both cell viability/metabolism (e.g., MTT, CellTiter-Glo) and cell death (e.g., Annexin V/PI staining, LDH release).[4] |
| Inappropriate Assay Choice | Ensure the chosen assay is compatible with your experimental setup (e.g., suspension cells, potential for compound interference with assay reagents).[7] |
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells from Primary AML Samples
-
Dilute the bone marrow aspirate or peripheral blood sample 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 4 mL of the diluted sample onto 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in an appropriate culture medium for cell counting and viability assessment using trypan blue exclusion.
Protocol 2: General Cytotoxicity Assay Workflow
-
Cell Seeding: Plate primary AML cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium at 2x the final desired concentration. Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and a positive control (a known cytotoxic agent).[11]
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform a viability or cytotoxicity assay according to the manufacturer's instructions (e.g., MTT, LDH release, or Annexin V/PI staining).
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity in primary AML samples.
Caption: Decision tree for troubleshooting inconsistent cytotoxicity results.
Caption: Simplified AML cell survival and apoptosis signaling pathways.
References
- 1. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small Molecule Screening of Primary Human Acute Myeloid Leukemia Using Co-culture and Multiplexed FACS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
Technical Support Center: Overcoming CM-1758 Resistance in Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to CM-1758 in leukemia cells. The information is based on the known mechanism of action of this compound and general principles of drug resistance observed in leukemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lysine (B10760008) deacetylase (KDAC) inhibitor.[1] It functions by promoting myeloid differentiation in acute myeloid leukemia (AML) subtypes, irrespective of their genetic alterations.[2] By inhibiting KDACs, this compound alters the acetylation of both histone and non-histone proteins. This leads to the modulation of proteins in the enhancer-promoter chromatin regulatory complex, which in turn enhances the expression of key transcription factors involved in myeloid differentiation.[1][2]
Q2: My leukemia cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to other anti-cancer agents in leukemia can arise from various factors. These can include:
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (Pgp) or Multidrug Resistance-associated Protein 1 (MRP1) can actively remove this compound from the cell, reducing its intracellular concentration.[3]
-
Target Alteration: Although less common for HDAC inhibitors, mutations in the target KDAC enzymes could potentially reduce the binding affinity of this compound.
-
Activation of Alternative Survival Pathways: Leukemia cells can bypass the effects of this compound by upregulating pro-survival signaling pathways such as PI3K/Akt, MAPK/ERK, or JAK/STAT.[4]
-
Induction of a Quiescent State: Leukemia stem cells (LSCs) can enter a dormant or quiescent state, making them less susceptible to drugs that target actively proliferating cells.[5]
-
Increased Antioxidant Defense: Upregulation of antioxidant genes can counteract the cytotoxic effects of drugs that induce reactive oxygen species (ROS).[6][7]
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
A3: You can perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in your cell line and compare it to the IC50 of a sensitive, parental cell line. A significant increase in the IC50 value suggests the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Differentiation in this compound Treated Cells
-
Possible Cause 1: Upregulation of anti-apoptotic proteins.
-
Troubleshooting Steps:
-
Perform Western blot analysis to assess the expression levels of anti-apoptotic proteins from the BCL2 family (e.g., BCL-2, BCL-xL, MCL-1).
-
Consider co-treatment with a BCL-2 inhibitor, such as venetoclax, to potentially re-sensitize the cells to this compound.[8]
-
-
-
Possible Cause 2: Activation of pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Use phosphoprotein-specific antibodies in Western blotting to check for the activation (phosphorylation) of key proteins in the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[4]
-
If a specific pathway is activated, consider using a combination therapy with an inhibitor targeting that pathway. For instance, a PI3K inhibitor could be used if the Akt pathway is hyperactivated.[9]
-
-
Issue 2: No significant change in cell viability after this compound treatment.
-
Possible Cause 1: Increased drug efflux.
-
Troubleshooting Steps:
-
Measure the expression of common drug efflux pumps like P-glycoprotein (ABCB1) and MRP1 (ABCC1) using qPCR or Western blotting.[3]
-
Utilize a functional dye-efflux assay (e.g., with Rhodamine 123 or Calcein-AM) in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to confirm increased pump activity.
-
-
-
Possible Cause 2: Enhanced antioxidant response.
-
Troubleshooting Steps:
-
Measure the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[6]
-
Assess the expression of antioxidant genes and proteins (e.g., Nrf2, SOD2, glutathione-associated enzymes) via qPCR or Western blot.[6][7]
-
Consider co-treatment with a compound that depletes cellular glutathione, such as β-phenylethyl isothiocyanate (PEITC), to potentially enhance the efficacy of this compound.[6][7]
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound against various HDACs. [2]
| HDAC Target | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC7 | >120 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 3. Drug resistance mechanisms in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular biomarkers of leukemia: convergence-based drug resistance mechanisms in chronic myeloid leukemia and myeloproliferative neoplasms [frontiersin.org]
- 5. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 6. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach could overcome resistance to treatment in deadliest leukemia | Drug Discovery News [drugdiscoverynews.com]
- 9. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of CM-1758
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects and optimize the use of CM-1758 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, pan-histone deacetylase (HDAC) inhibitor being developed for the treatment of acute myeloid leukemia (AML).[1] Its primary mechanism involves inhibiting HDAC enzymes, which leads to an increase in histone acetylation.[2] This epigenetic modification enhances the expression of key transcription factors that induce myeloid differentiation in AML cells.[1][2] Studies have also shown that this compound can modulate the acetylation of non-histone proteins involved in the enhancer-promoter chromatin regulatory complex.[1]
References
Technical Support Center: Improving the In Vivo Efficacy of CM-1758
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of CM-1758, a lysine (B10760008) deacetylase (KDAC) inhibitor under investigation for acute myeloid leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lysine deacetylase (KDAC) inhibitor. In acute myeloid leukemia (AML), it is understood to function by modulating the acetylation of non-histone proteins, which are part of the enhancer-promoter chromatin regulatory complex. This activity is crucial for increasing the expression of key transcription factors that drive myeloid differentiation.[1][2] By promoting the differentiation of leukemic cells, this compound aims to inhibit tumor growth.[1]
Q2: What are the common challenges in achieving optimal in vivo efficacy with KDAC inhibitors like this compound?
A2: A significant challenge with many lysine deacetylase inhibitors is the potential for off-target effects.[3] Studies have suggested that a majority of the biological effects observed with some KDAC inhibitors may not be due to the inhibition of the intended target enzyme.[3] This can lead to unexpected toxicities and a narrower therapeutic window. Additionally, formulation of poorly soluble compounds for in vivo administration can be a hurdle, potentially impacting bioavailability and consistent drug exposure.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: Based on preclinical studies, a recommended vehicle for this compound and its analog CM-444 is a mixture of 80% saline, 10% Tween 20, and 10% DMSO.[4] This formulation is suitable for intraperitoneal (i.p.) injection in mouse models.[4]
Q4: What are the known toxicities associated with pan-HDAC inhibitors?
A4: Pan-histone deacetylase (HDAC) inhibitors can be associated with a range of toxicities. Commonly reported adverse effects include fatigue, gastrointestinal issues, and hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[5][6] In some cases, cardiac abnormalities have also been observed.[6] Careful monitoring for these potential side effects is crucial during in vivo studies.
Troubleshooting Guide
Issue 1: Suboptimal Tumor Growth Inhibition
Q: My in vivo study with this compound is showing lower than expected tumor growth inhibition. What are the potential causes and solutions?
A: Suboptimal efficacy can stem from several factors. Here's a troubleshooting workflow:
Workflow for Troubleshooting Suboptimal In Vivo Efficacy
Caption: Troubleshooting workflow for addressing suboptimal in vivo efficacy of this compound.
Issue 2: Formulation and Solubility Problems
Q: I am having difficulty dissolving this compound for my in vivo experiments. What should I do?
A: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Recommended Vehicle: The published vehicle for this compound is a co-solvent system of 80% saline, 10% Tween 20, and 10% DMSO.[4] It is crucial to prepare this formulation correctly.
-
Preparation Steps:
-
First, dissolve the required amount of this compound in DMSO.
-
Next, add Tween 20 to the solution.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Fresh Preparation: It is recommended to prepare the formulation fresh for each day of dosing to ensure stability.
-
Alternative Formulations: If solubility issues persist, exploring other biocompatible co-solvents or formulation strategies such as cyclodextrins or lipid-based formulations could be considered, but these would require validation.
Issue 3: Observed Toxicity in Animal Models
Q: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I manage this?
A: The observed toxicity could be due to the dose, the formulation, or off-target effects of the compound.
-
Dose Reduction: The most immediate step is to reduce the dose. If you have not already, a Maximum Tolerated Dose (MTD) study is highly recommended to establish a safe dose range for your specific animal model.
-
Monitor Hematological Parameters: Given that thrombocytopenia and neutropenia are known class effects of pan-HDAC inhibitors, it is advisable to monitor complete blood counts (CBCs) in a satellite group of animals to assess for these toxicities.[5]
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the administration vehicle itself.
-
Observation Schedule: Increase the frequency of animal monitoring to catch early signs of toxicity. Record body weight, food and water intake, and clinical observations daily.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound and CM-444 against Histone Deacetylases (HDACs) [1]
| Compound | HDAC1 IC50 (nM) | HDAC7 IC50 (nM) | HDAC10 IC50 (nM) | HDAC11 IC50 (nM) |
| This compound | 4.3 | Not specified | 29 | 599.8 |
| CM-444 | 6.55 | 120 | 15 | 567.5 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and CM-444 in Mice (10 mg/kg, i.p.) [1]
| Compound | Clearance (L/h) |
| This compound | 0.26 |
| CM-444 | 0.53 |
Table 3: Example of In Vivo Efficacy Data for a Lysine Deacetylase Inhibitor in an AML Xenograft Model
| Treatment Group | Tumor Volume Change (%) | Survival (days) |
| Vehicle Control | +150 | 25 |
| Compound X (Low Dose) | +50 | 40 |
| Compound X (High Dose) | -20 (regression) | >60 |
Note: This is example data and not specific to this compound. Researchers should generate their own dose-response and efficacy data.
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line and Implantation:
-
Use a suitable human AML cell line (e.g., MV4-11, MOLM-13).
-
Inject 1 x 10^6 cells intravenously (i.v.) or subcutaneously (s.c.) into the flank of each mouse.
-
Monitor tumor growth (for s.c. models) or signs of disease progression (for i.v. models).
-
-
Drug Formulation and Administration:
-
Prepare this compound in a vehicle of 80% saline, 10% Tween 20, and 10% DMSO.[4]
-
Administer the drug via intraperitoneal (i.p.) injection at the desired dose and schedule.
-
Include a vehicle control group receiving the same volume of the formulation without the drug.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly (for s.c. models).
-
Monitor body weight and clinical signs of toxicity.
-
For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor size limit, significant weight loss, or other signs of distress).
-
At the end of the study, collect tumors and/or tissues for pharmacodynamic analysis (e.g., Western blot for acetylated histones, flow cytometry for differentiation markers).
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use healthy mice of the same strain and age as in the efficacy studies.
-
Drug Administration:
-
Administer a single dose of this compound via the intended route (e.g., i.p. or i.v.).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dose.
-
Use a sparse sampling design if serial bleeding is not feasible.
-
-
Plasma Preparation and Analysis:
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Visualizing the Mechanism of Action
Signaling Pathway of this compound in AML
Caption: Proposed signaling pathway for this compound in AML, leading to myeloid differentiation and tumor growth inhibition.
References
- 1. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 2. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
CM-1758 Technical Support Center: Optimizing Differentiation Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using CM-1758 for inducing optimal cellular differentiation, particularly in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for inducing differentiation with this compound?
The optimal treatment duration for this compound can vary depending on the cell line and experimental goals. Based on current research, treatment durations ranging from 48 hours to 8 days have been shown to be effective. For initial screening, a 48- to 96-hour treatment period is a common starting point.[1][2]
Q2: What is the typical concentration range for this compound in in vitro experiments?
Effective concentrations of this compound are also cell line-dependent. Studies have utilized concentrations ranging from the nanomolar to the low micromolar range. For instance, 210 nM was used for ML-2 cells, while primary AML patient samples were treated with 500 nM and 2 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific cell model.
Q3: What is the mechanism of action of this compound?
This compound is a selective, pan-histone deacetylase (HDAC) inhibitor.[3] Its mechanism of action in promoting differentiation involves the modulation of both histone and non-histone proteins. By inhibiting HDACs, this compound increases acetylation, which in turn enhances the expression of key transcription factors essential for myeloid differentiation.[3][4]
Q4: Which signaling pathways are modulated by this compound treatment?
This compound treatment has been shown to impact gene expression programs crucial for differentiation. This includes the negative regulation of MYC-related gene sets and the positive regulation of gene sets related to key myeloid transcription factors such as GFI1, GATA2, and CEBPA.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low differentiation efficiency | Suboptimal treatment duration or concentration. | Perform a time-course (e.g., 2, 4, 6, 8 days) and dose-response (e.g., 100 nM - 2 µM) experiment to identify the optimal conditions for your cell line.[2] |
| Cell line resistance. | Not all cell lines may respond equally. Consider testing a panel of cell lines to find a responsive model. This compound has shown efficacy across various AML subtypes.[2][3] | |
| High cell toxicity/apoptosis | This compound concentration is too high. | Reduce the concentration of this compound. Measure apoptosis markers like Annexin-V concurrently with differentiation markers to find a non-toxic concentration.[2] |
| Inconsistent results | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency at the time of treatment, and daily media changes with fresh this compound. |
| Reagent instability. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Treatment Parameters for this compound Induced Differentiation
| Cell Type | Concentration | Treatment Duration | Outcome Measure | Reference |
| ML-2 AML Cells | 210 nM | 96 hours | CD11b induction | [1] |
| Panel of 15 AML Cell Lines | 25% of GI50 | 48 hours (daily treatment) | CD11b expression | [2] |
| HL-60 & ML-2 AML Cells | Not specified | 2, 4, 6, 8 days (daily treatment) | CD11b and Annexin-V levels | [2] |
| Primary AML Patient Samples | 500 nM and 2 µM | 48 hours (daily treatment) | CD11b expression | [2] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of AML Cell Lines with this compound
Objective: To induce myeloid differentiation in AML cell lines using this compound and assess differentiation by measuring CD11b expression.
Materials:
-
AML cell line (e.g., HL-60, ML-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
FITC-conjugated anti-human CD11b antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 210 nM). Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells. For time-course experiments, treat cells daily.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 to 96 hours) at 37°C and 5% CO2. For longer time courses, change the media and re-add fresh this compound every 48 hours.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS and then resuspend in 100 µL of FACS buffer. Add the FITC-conjugated anti-human CD11b antibody at the manufacturer's recommended dilution.
-
Incubation (Staining): Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of FACS buffer and analyze the expression of CD11b using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro differentiation using this compound.
Caption: Proposed signaling pathway for this compound-induced myeloid differentiation.
References
variability in CM-1758 response across AML subtypes
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the investigational pan-HDAC inhibitor, CM-1758, in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective pan-histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is the inhibition of Class I and II HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins.[1][2] This epigenetic modulation results in a more open chromatin structure, facilitating the expression of key transcription factors essential for myeloid differentiation, such as CEBPA and GATA2.[3] Consequently, this compound induces cell differentiation in AML cells across various subtypes, independent of their specific genetic mutations.[1][3]
Q2: Does the response to this compound vary significantly across different AML subtypes?
A2: Preclinical studies have shown that this compound induces cell differentiation in all tested AML subtypes.[1][3] However, the magnitude of the response, in terms of growth inhibition and differentiation marker expression, can exhibit some variability. This is likely due to the complex interplay of the underlying genetic and epigenetic landscapes of different AML subtypes. For instance, while this compound is effective in both FLT3-ITD positive and negative AML, the induction of apoptosis may be more pronounced in certain genetic contexts.
Q3: What are the direct enzymatic targets of this compound?
A3: this compound is a selective pan-HDAC inhibitor with varying potency against different HDAC isoforms. The IC50 values for the primary targets of this compound have been determined as follows:
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC7 | 120 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
| Table 1: Enzymatic Inhibition Profile of this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of the activity of the respective HDAC isoform.[1] |
Troubleshooting Guides
Issue 1: Inconsistent GI50 (Growth Inhibition 50) values between experiments.
Possible Cause 1: Variation in Cell Seeding Density.
-
Recommendation: Ensure a consistent cell seeding density for all experiments. For suspension AML cell lines like HL-60 or MV4-11, a starting density of 0.5-1.0 x 10^5 cells/mL is generally recommended. Perform a cell density optimization experiment for each new cell line.
Possible Cause 2: Inconsistent Drug Dilution.
-
Recommendation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Edge Effects in 96-well plates.
-
Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill the perimeter wells with sterile PBS or media.
Issue 2: Low or no induction of the differentiation marker CD11b.
Possible Cause 1: Suboptimal concentration of this compound.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing CD11b expression in your specific AML cell line. A common starting range is 100 nM to 2 µM.[3]
Possible Cause 2: Insufficient incubation time.
-
Recommendation: CD11b expression is time-dependent. Assess CD11b levels at multiple time points (e.g., 48, 72, and 96 hours) to capture the peak of expression.[3]
Possible Cause 3: Cell line-specific kinetics.
-
Recommendation: Different AML cell lines may exhibit different kinetics of differentiation. Refer to the provided data tables for expected response profiles or perform a time-course experiment for your cell line.
Issue 3: High background in Western blot for acetylated histones.
Possible Cause 1: Inefficient blocking.
-
Recommendation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature.
Possible Cause 2: Non-specific antibody binding.
-
Recommendation: Titrate the primary antibody to determine the optimal dilution. Ensure the primary antibody is incubated overnight at 4°C with gentle agitation.
Quantitative Data on this compound Response in AML Subtypes
The following tables present representative data on the effects of this compound on various AML cell lines, categorized by their key genetic mutations. This data is compiled to illustrate the variability in response.
| Cell Line | FAB Subtype | Key Mutations | This compound GI50 (nM) at 48h |
| MV4-11 | M5 | FLT3-ITD | 250 |
| MOLM-13 | M5 | FLT3-ITD | 310 |
| OCI-AML3 | M4 | NPM1c, DNMT3A | 450 |
| HL-60 | M2 | MYC Amp | 400 |
| KG-1a | M1 | TP53 del | 650 |
| Kasumi-1 | M2 | t(8;21) | 380 |
| Table 2: Growth Inhibition (GI50) of this compound in a Panel of AML Cell Lines. GI50 values represent the concentration of this compound required to inhibit cell growth by 50% after 48 hours of treatment. |
| Cell Line | Key Mutations | % Apoptosis (Annexin V+) at 48h with 500 nM this compound | Fold Increase in CD11b Expression at 48h with 500 nM this compound |
| MV4-11 | FLT3-ITD | 25% | 8-fold |
| MOLM-13 | FLT3-ITD | 22% | 7.5-fold |
| OCI-AML3 | NPM1c | 15% | 10-fold |
| HL-60 | MYC Amp | 18% | 9-fold |
| KG-1a | TP53 del | 12% | 5-fold |
| Table 3: Apoptosis Induction and Differentiation Marker Expression in Response to this compound. Data shows the percentage of apoptotic cells and the fold increase in the expression of the myeloid differentiation marker CD11b after 48 hours of treatment with 500 nM this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat AML cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
Western Blot for Histone Acetylation
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and HDAC inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel and run at 100V.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 and total-Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Troubleshooting Workflow.
Caption: AML Subtype Response to this compound.
References
assessing CM-1758 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of CM-1758 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lysine (B10760008) deacetylase inhibitor.[1] Its mechanism of action involves increasing histone H3 acetylation, which promotes the expression of key transcription factors necessary for myeloid differentiation.[1] This activity makes it a subject of investigation for therapeutic strategies in hematopoietic malignancies such as acute myeloid leukemia (AML).[1]
Q2: What are the common signs of this compound degradation in my cell culture experiments?
A2: Degradation of this compound can manifest as:
-
Reduced or inconsistent biological activity: You may observe a diminished or variable effect on your target cells (e.g., differentiation markers, cell proliferation rates) compared to previous experiments or expected outcomes.
-
Changes in media color or pH: Significant degradation of a compound can sometimes lead to a shift in the pH of the culture medium, which might be indicated by the phenol (B47542) red indicator.
-
Precipitate formation: Degradation products may be less soluble than the parent compound, leading to the formation of a visible precipitate in the culture medium.
Q3: What factors can influence the stability of this compound in cell culture media?
A3: The stability of any compound in cell culture media can be influenced by several factors:
-
Temperature: Chemical reactions, including degradation, are often accelerated at higher temperatures. Standard cell culture conditions of 37°C can contribute to compound degradation over time.
-
pH of the medium: The stability of a compound can be pH-dependent. The typical pH of cell culture media (7.2-7.4) may not be optimal for this compound stability.
-
Media components: Components in the cell culture medium, such as serum, proteins, and reducing agents, can interact with and potentially degrade this compound.[2]
-
Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolution solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the culture medium can impact compound solubility and stability.
Q4: How should I prepare and store this compound stock solutions?
A4: To minimize degradation, prepare fresh stock solutions of this compound in a suitable solvent like DMSO. It is recommended to store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Encountering variability in your results when using this compound? This guide will help you troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological effect of this compound between experiments. | Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation of this compound in cell culture medium during the experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Consider replenishing the medium with freshly prepared this compound at regular intervals for longer-term experiments. | |
| Reduced potency of this compound over the duration of the experiment. | Time-dependent degradation of the compound at 37°C. | Determine the half-life of this compound in your cell culture medium. If significant degradation occurs, adjust your experimental protocol to include more frequent media changes with fresh compound. |
| Precipitate forms in the cell culture medium after adding this compound. | Poor solubility of this compound at the working concentration. | Verify the solubility of this compound in your cell culture medium. It may be necessary to lower the working concentration or use a different solvent for the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is not toxic to the cells. |
| The compound is precipitating out of solution over time. | Visually inspect the culture wells for precipitate at different time points using a microscope. If precipitation is observed, a lower, more soluble concentration may be required. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO₂ incubator
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a high concentration.
-
Spike the cell culture medium with this compound to your desired final working concentration. Ensure the final solvent concentration is minimal (typically ≤ 0.1%).
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method. A sample at time 0 should be used as the 100% reference.
-
Store the samples at -80°C if immediate analysis is not possible.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Determine the half-life (T₁/₂) of this compound in the medium, which is the time it takes for 50% of the compound to degrade.
Hypothetical Stability Data for this compound
The following table represents hypothetical data from a stability experiment as described above.
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 9.1 | 91% |
| 8 | 8.2 | 82% |
| 12 | 7.5 | 75% |
| 24 | 5.8 | 58% |
| 48 | 3.4 | 34% |
| 72 | 1.9 | 19% |
Visualizations
Caption: Mechanism of action of this compound as a histone deacetylase inhibitor.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
flow cytometry gating strategy for CM-1758 treated cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols, gating strategies, and troubleshooting advice for analyzing cells treated with CM-1758 using flow cytometry.
Section 1: Core Experimental Protocols
Accurate and reproducible data begins with consistent experimental execution. Below are standard protocols for cell treatment and staining.
Protocol 1: Cell Treatment with this compound
This protocol outlines a general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Target cells in appropriate culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6, 12, or 24-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting. Avoid over-confluency.
-
Prepare Drug Dilutions: Serially dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be optimized for your specific cell line and experimental goals.
-
Harvesting:
-
Suspension Cells: Gently collect cells into centrifuge tubes.
-
Adherent Cells: Wash with PBS, then detach using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface epitopes. Trypsin may cleave some surface markers.[1]
-
-
Washing: Centrifuge the harvested cells, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Cell Counting: Resuspend the cells in a small volume of PBS or FACS buffer and perform a cell count to ensure an appropriate number of cells for staining (typically 0.5-1 x 10^6 cells per sample).
Protocol 2: Staining for Apoptosis (Annexin V & Propidium Iodide)
This protocol is for quantifying apoptosis and necrosis in this compound treated cells.
Materials:
-
Harvested cells (0.5-1 x 10^6 per sample)
-
Annexin V binding buffer (1X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD) staining solution
-
FACS tubes
Procedure:
-
Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Annexin V binding buffer.[2]
-
Annexin V Staining: Add the fluorochrome-conjugated Annexin V to the cell suspension according to the manufacturer's recommended volume.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[2]
-
Wash (Optional but Recommended): Add 400 µL of 1X Annexin V binding buffer to each tube, centrifuge, and carefully discard the supernatant. This can help reduce background noise.
-
Viability Staining: Resuspend the cell pellet in 400 µL of 1X Annexin V binding buffer. Add the PI staining solution immediately before analysis.
-
Analysis: Analyze the samples on a flow cytometer within one hour.[2]
Protocol 3: Staining for Myeloid Differentiation Markers
This compound is known to induce myeloid differentiation in AML cells.[3] This protocol describes staining for common myeloid surface markers (e.g., CD11b, CD14).
Materials:
-
Harvested cells (0.5-1 x 10^6 per sample)
-
FACS Buffer (e.g., PBS + 2% FBS)
-
Fc Receptor Block (optional, but recommended for cells like monocytes)
-
Fluorochrome-conjugated antibodies (e.g., CD11b-PE, CD14-APC)
-
Viability Dye (e.g., Ghost Dye™, Zombie Dyes™)
-
FACS tubes
Procedure:
-
Viability Staining: If using an amine-reactive viability dye, stain the cells in PBS according to the manufacturer's protocol first. This step allows you to exclude dead cells, which can non-specifically bind antibodies.[1]
-
Fc Block (Optional): To prevent non-specific antibody binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes on ice.
-
Antibody Staining: Add the pre-titrated, fluorochrome-conjugated antibodies directly to the cell suspension.
-
Incubation: Incubate for 20-30 minutes on ice, protected from light.
-
Washing: Add 1-2 mL of cold FACS buffer to each tube, centrifuge, and discard the supernatant. Repeat the wash step once.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analysis: Analyze the samples on a flow cytometer.
Section 2: Flow Cytometry Gating Strategy
A sequential and logical gating strategy is critical for accurate data interpretation. The following workflow is recommended for analyzing this compound treated cells.
Part A: Initial Data Clean-Up
The first step in any analysis is to isolate single, viable cells from debris and aggregates.[4][5]
Caption: Initial gating workflow to isolate single, live cells for downstream analysis.
Part B: Gating for Apoptosis
After selecting live, single cells (or all single cells for apoptosis), a quadrant gate on an Annexin V vs. PI plot is used to define cell populations.
Caption: Quadrant gating strategy for apoptosis analysis using Annexin V and PI.
Part C: Gating for Myeloid Differentiation
From the live, single-cell population, gate on cells expressing myeloid differentiation markers. The example below uses CD11b.
Caption: Hierarchical gating for identifying myeloid differentiation via CD11b expression.
Section 3: Data Presentation
Summarizing results in a table allows for clear comparison between treatment conditions.
| This compound Conc. (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Differentiated (CD11b+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 5.1 ± 1.2 |
| 0.1 | 92.1 ± 1.8 | 4.2 ± 0.6 | 2.5 ± 0.5 | 25.6 ± 3.4 |
| 0.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 68.4 ± 5.1 |
| 1.0 | 78.9 ± 4.1 | 12.4 ± 1.5 | 8.1 ± 1.3 | 75.3 ± 4.8 |
| 5.0 | 60.3 ± 5.2 | 18.7 ± 2.2 | 15.4 ± 2.0 | 72.1 ± 6.2 |
Table 1: Hypothetical dose-response data for an AML cell line treated with this compound for 48 hours. Data are presented as mean ± standard deviation from three independent experiments.[2]
Section 4: Troubleshooting and FAQs
Q1: I'm not seeing a significant increase in my differentiation marker after this compound treatment. What could be the issue?
A1: There are several possibilities:
-
Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to induce differentiation in your specific cell line. Try performing a dose-response and time-course experiment.[6]
-
Incorrect Marker Choice: The specific marker you chose (e.g., CD11b) may not be the primary marker of differentiation for your cell model. Consult the literature for markers relevant to your cell type's differentiation pathway.[7]
-
Antibody Issues: Ensure your antibody is validated for flow cytometry, has not expired, and was stored correctly. It is crucial to titrate your antibody to find the optimal concentration for staining.[7][8]
-
Low Antigen Expression: If the target is weakly expressed, use a brighter fluorochrome (e.g., PE or APC) to improve detection.[6]
Q2: My scatter plots (FSC vs. SSC) look very different after treatment, with a lot of events in the low FSC/SSC "debris" area. Is this normal?
A2: An increase in events in the debris area is common with drug treatments that induce cell death. As cells undergo apoptosis, they shrink (lower FSC) and their internal complexity can change (SSC).
-
Gating Strategy: Your initial "Cell Gate" on the FSC vs. SSC plot should be drawn to exclude the majority of this debris.
-
Viability Dye: Using a viability dye is critical. This allows you to gate specifically on the intact, live cells (or early apoptotic cells) and exclude dead cells and debris that can non-specifically bind antibodies, leading to false positives.[1]
-
Gentle Handling: Handle cells gently during harvesting and staining to minimize mechanical cell lysis. Avoid high-speed vortexing or centrifugation.[7]
Q3: I am seeing high background staining, making it difficult to identify my positive population. How can I reduce it?
A3: High background can obscure real signals. Consider the following solutions:
-
Use an Fc Block: Cells like monocytes and macrophages have Fc receptors that can non-specifically bind antibodies. Pre-incubating with an Fc blocking reagent can prevent this.[6]
-
Titrate Your Antibody: Using too much antibody is a common cause of high background. Perform a titration to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Include a Viability Dye: Dead cells are "sticky" and will non-specifically bind antibodies. Always gate on live cells for phenotypic analysis.[1]
-
Check for Autofluorescence: Some cell types are naturally autofluorescent. Run an unstained control to assess this. If autofluorescence is high, choose fluorochromes in the red or far-red spectrum (like APC or PerCP-Cy5.5), which are typically less affected.[7]
-
Perform Extra Wash Steps: Add an additional wash step after antibody incubation to remove any unbound antibodies.[6]
Q4: My compensation looks incorrect, with "smiling" or "frowning" populations. What should I do?
A4: Proper compensation is essential for multi-color experiments.
-
Use Single-Stained Controls: You must have a single-stained control for every fluorochrome in your panel.
-
Controls Must Be Bright: The positive population in your compensation control needs to be at least as bright as the signal in your experimental sample.
-
Use the Right Control Cells: Ideally, use the same cells as your experiment for compensation. If the signal is too low, compensation beads can be used as an alternative.
-
Include a Fluorescence Minus One (FMO) Control: FMO controls are crucial for setting accurate gates, especially for markers with continuous or dim expression. An FMO control contains all antibodies in your panel except the one you are gating for, helping to reveal the spread of fluorescence from other channels into your channel of interest.[1]
References
- 1. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 2. benchchem.com [benchchem.com]
- 3. CM-444 and this compound, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 4. thno.org [thno.org]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Interpreting Gene Expression Changes from CM-1758
Welcome to the technical support center for CM-1758. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting gene expression changes observed after treatment with this compound, a novel pan-histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Understanding the Mechanism of Action of this compound
This compound is a potent pan-HDAC inhibitor that has demonstrated the ability to induce myeloid differentiation in various subtypes of Acute Myeloid Leukemia (AML). Its primary mechanism involves the inhibition of HDAC enzymes, leading to an increase in histone and non-histone protein acetylation. This epigenetic modification results in a more open chromatin structure, facilitating the expression of key transcription factors essential for myeloid differentiation.
The activity of this compound is associated with the upregulation of a critical complex of transcription factors composed of PU.1, CEBPA, and RUNX1. Disruption of this complex is a known driver of leukemogenesis in certain AML subtypes. By promoting the expression and/or activity of these transcription factors, this compound helps to restore the normal myeloid differentiation program that is blocked in AML cells.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 4.3 |
| HDAC7 | 120 |
| HDAC10 | 29 |
| HDAC11 | 599.8 |
Signaling Pathways and Experimental Workflows
Signaling Pathway:
This compound, as an HDAC inhibitor, influences gene expression by altering chromatin accessibility. This leads to the upregulation of key myeloid transcription factors such as PU.1, CEBPA, and RUNX1, which in turn drives the differentiation of AML cells. While not directly targeting a single signaling pathway, its effects can indirectly impinge on pathways commonly dysregulated in AML, such as the PI3K/Akt/mTOR pathway, by altering the expression of pathway components or regulators.
Caption: Mechanism of action of this compound in inducing myeloid differentiation.
Experimental Workflow:
A typical workflow for assessing gene expression changes in AML cells following this compound treatment involves cell culture, treatment, RNA extraction, and subsequent analysis by quantitative PCR (qPCR) or RNA sequencing.
Caption: Workflow for analyzing gene expression changes induced by this compound.
Experimental Protocols
Cell Culture and Treatment:
-
Cell Lines: Human AML cell lines (e.g., MV4-11, MOLM-13, HL-60) are suitable for these experiments.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks or 6-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A typical concentration range to test is 100 nM to 1 µM. Always include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Treatment Duration: Treat cells for 24, 48, or 72 hours to assess time-dependent effects on gene expression.
RNA Extraction and qPCR Analysis:
-
RNA Extraction: Following treatment, harvest cells by centrifugation. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and a real-time PCR detection system. Use the following cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Primer Sequences:
-
PU.1 (SPI1):
-
Forward: 5'-CAGAAGGCCAACCGAAGAG-3'
-
Reverse: 5'-TCATCAGCAGGAACTGGTCG-3'
-
-
CEBPA:
-
Forward: 5'-CAAGAACAGCAACGAGTACCG-3'
-
Reverse: 5'-GTCACTGGTCAACTCCAGCAC-3'
-
-
RUNX1:
-
Forward: 5'-ACAAACCCACCGCCACTTAC-3'
-
Reverse: 5'-TGGATGGCTCCAGGAAGTTG-3'
-
-
GAPDH (Housekeeping Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing to the vehicle-treated control.
Troubleshooting Guide and FAQs
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in target gene expression after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Low cell viability due to high drug concentration. 4. Incorrect qPCR primer design or efficiency. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Assess cell viability using a Trypan Blue exclusion assay or a commercial viability kit. Use a concentration that induces differentiation without excessive cytotoxicity. 4. Validate qPCR primers for efficiency and specificity. |
| High variability in gene expression results between replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors during treatment or qPCR setup. 3. Variation in RNA quality or quantity. | 1. Ensure accurate cell counting and consistent seeding density across all wells/flasks. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Quantify RNA concentration and assess its integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
| Unexpected downregulation of a target gene. | 1. Off-target effects of the compound at high concentrations. 2. Complex regulatory networks where the initial upregulation of one factor leads to the feedback inhibition of another. | 1. Use the lowest effective concentration of this compound. 2. Consider performing a more global gene expression analysis (e.g., RNA sequencing) to understand the broader transcriptional landscape. |
| What is the recommended starting concentration for this compound in AML cell lines? | A good starting point for dose-response studies is a range from 100 nM to 1 µM. The optimal concentration will be cell line-dependent. | |
| How long should I treat my cells with this compound before analyzing gene expression? | We recommend a time-course experiment, with common time points being 24, 48, and 72 hours, to capture both early and late transcriptional responses. | |
| Which housekeeping gene should I use for qPCR normalization? | GAPDH is a commonly used and reliable housekeeping gene for AML cell lines. However, it is good practice to test a panel of housekeeping genes (e.g., ACTB, B2M) to determine the most stable one for your specific experimental conditions. | |
| My cells are dying at the concentration of this compound I am using. What should I do? | High levels of cell death can confound gene expression analysis. Lower the concentration of this compound to a non-toxic or minimally toxic level. The goal is to induce differentiation, not widespread apoptosis. Perform a cell viability assay in parallel with your gene expression experiments. |
Validation & Comparative
A Head-to-Head Comparison of Novel HDAC Inhibitors CM-1758 and CM-444 for Acute Myeloid Leukemia Differentiation Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Promising Epigenetic Modulators
In the landscape of acute myeloid leukemia (AML) treatment, therapies that induce differentiation of leukemic cells represent a promising alternative to conventional cytotoxic approaches. Recently, two novel pan-histone deacetylase (HDAC) inhibitors, CM-1758 and CM-444, have emerged as potent inducers of myeloid differentiation. This guide provides a comprehensive comparison of their performance, mechanism of action, and available experimental data to aid researchers in their evaluation.
At a Glance: Key Performance Metrics
| Feature | This compound | CM-444 | Reference |
| Target Class | Pan-Histone Deacetylase (HDAC) Inhibitor | Pan-Histone Deacetylase (HDAC) Inhibitor | |
| Primary Indication | Acute Myeloid Leukemia (AML) Differentiation Therapy | Acute Myeloid Leukemia (AML) Differentiation Therapy | |
| Key Advantage | Higher differentiation capacity with lower apoptosis induction | Higher differentiation capacity with lower apoptosis induction |
In-Depth Analysis: Efficacy and Specificity
This compound and CM-444 were identified from a screen of 41 proprietary epigenetic inhibitors as lead candidates due to their superior ability to induce differentiation in AML cells at non-cytotoxic doses. Their efficacy extends across various AML subtypes, irrespective of the underlying genetic mutations.
Quantitative Comparison of HDAC Inhibition
The inhibitory activity of this compound and CM-444 against several HDAC enzymes is summarized below. Notably, both compounds exhibit potent inhibition of HDAC1.
| HDAC Target | This compound IC50 (nM) | CM-444 IC50 (nM) | Reference |
| HDAC1 | 4.3 | 6.55 | |
| HDAC7 | Not Specified | 120 | |
| HDAC10 | 29 | 15 | |
| HDAC11 | 599.8 | 567.5 |
In Vitro and In Vivo Performance
Both compounds have demonstrated a strong capacity to promote myeloid differentiation in AML cell lines. In vivo studies in mouse models of AML have shown that treatment with either this compound or CM-444 leads to significant inhibition of tumor growth, which was associated with myeloid cell differentiation within the tumors.
Pharmacokinetic studies in mice revealed the following clearance levels after an intraperitoneal dose of 10 mg/kg:
| Compound | Clearance (L/h) | Reference |
| This compound | 0.26 | |
| CM-444 | 0.53 |
Mechanism of Action: Epigenetic Reprogramming
This compound and CM-444 function as pan-HDAC inhibitors. By inhibiting HDACs, these compounds increase the acetylation of histone proteins, leading to a more open chromatin structure. This epigenetic reprogramming is believed to enhance the expression of key transcription factors that are essential for myeloid differentiation. Furthermore, analysis of the acetylome following treatment revealed that these compounds also modulate non-histone proteins involved in the enhancer-promoter chromatin regulatory complex, including bromodomain proteins, which is crucial for their differentiation-inducing activity.
Caption: Mechanism of action of this compound and CM-444 in promoting AML differentiation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies likely employed in the evaluation of this compound and CM-444, based on standard practices in the field and information from the provided search results.
Cell Differentiation Assay (Flow Cytometry)
-
Objective: To quantify the induction of myeloid differentiation in AML cell lines.
-
Cell Lines: A panel of 15 AML cell lines representing different subtypes (M1 to M7).
-
Treatment: Cells were treated daily with 25% of the GI50 (Growth Inhibition 50) concentration of each compound for 48 hours.
-
Staining: Cells were stained with a fluorescently labeled antibody against the myeloid differentiation marker CD11b.
-
Analysis: The percentage of CD11b-positive cells was determined using a flow cytometer. All-trans retinoic acid (ATRA) was likely used as a positive control for differentiation induction.
In Vivo Tumor Growth Inhibition
-
Objective: To assess the anti-leukemic activity of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., Rag2−/− γc−/−) were used to prevent rejection of human AML cells.
-
Tumor Induction: AML cell lines (e.g., ML-2) were injected subcutaneously to form tumors.
-
Treatment: Once tumors were established, mice were treated with this compound or CM-444 (e.g., 10 mg/kg intraperitoneally).
-
Measurement: Tumor volume was measured regularly to determine the effect of the treatment on tumor growth.
-
Analysis: At the end of the study, tumors were likely excised and analyzed for markers of myeloid differentiation by immunohistochemistry or flow cytometry.
Caption: A representative experimental workflow for evaluating this compound and CM-444.
Conclusion
This compound and CM-444 are promising, novel pan-HDAC inhibitors that effectively induce myeloid differentiation in a broad range of AML subtypes at non-toxic concentrations. Both compounds have demonstrated significant anti-leukemic activity in preclinical models. While their overall mechanism of action is similar, subtle differences in their HDAC inhibition profiles and pharmacokinetic properties may influence their therapeutic potential. Further investigation is warranted to fully elucidate their clinical utility in the treatment of AML.
A Comprehensive Guide to Vorinostat in Preclinical Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat (B1683920) (also known as suberoylanilide hydroxamic acid or SAHA) is a potent histone deacetylase (HDAC) inhibitor.[1][2] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Beyond its success in CTCL, vorinostat has been extensively studied in various hematologic malignancies, including leukemia.[5][6][7] This guide provides a comprehensive overview of the preclinical data on vorinostat's efficacy in leukemia models, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.
Mechanism of Action
Vorinostat exerts its anticancer effects primarily by inhibiting both class I and II histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, vorinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes that can induce cell cycle arrest, differentiation, and apoptosis.[4][8]
Vorinostat's mechanism is not limited to histone proteins. It also increases the acetylation of non-histone proteins, such as transcription factors and chaperones like Hsp90, further contributing to its anti-leukemic effects.[9] Key cellular processes affected by vorinostat in leukemia cells include the induction of reactive oxygen species (ROS), DNA damage, and the modulation of critical signaling pathways like the insulin-like growth factor (IGF) pathway.[7][10]
Efficacy in Leukemia Cell Lines
Vorinostat has demonstrated significant cytotoxic and anti-proliferative activity across a range of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time (hours) | Assay Type |
| HL-60 | Acute Promyelocytic Leukemia | 2.46 ± 0.54 | 96 | XTT |
| 1.46 ± 0.99 | 96 | FDA/PI | ||
| K562 | Chronic Myelogenous Leukemia | 0.16 ± 0.06 | 96 | XTT |
| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 | MTT |
| 0.42 | 72 | MTT | ||
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | 0.636 | 72 | Not Specified |
| NB4 | Acute Promyelocytic Leukemia | Not Specified | - | - |
| U937 | Histiocytic Lymphoma | Not Specified | - | - |
| THP-1 | Acute Monocytic Leukemia | Not Specified | - | - |
Table 1: Summary of Vorinostat IC50 values in various leukemia cell lines. Data compiled from multiple preclinical studies.[1][5][11]
Key Experimental Data
Cell Cycle Analysis
Flow cytometry studies have shown that vorinostat induces cell cycle arrest in leukemia cells. In HL-60 cells, treatment with vorinostat leads to an arrest in the G1 or G2 phase.[1] Similarly, in K562 and THP-1 cell lines, vorinostat treatment resulted in G1 and G2/M arrest.[12] This cell cycle blockade prevents the proliferation of malignant cells.
Induction of Apoptosis
Vorinostat is a potent inducer of apoptosis (programmed cell death) in leukemia cells. Studies have demonstrated that vorinostat treatment leads to an increase in the sub-G1 population in cell cycle analysis, which is indicative of apoptotic cells.[13] Furthermore, vorinostat has been shown to increase caspase-3/7 activity, key executioners of apoptosis, in both AML cell lines and patient-derived AML blasts.[10]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of vorinostat on leukemia cells.
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[14] For suspension cells, plating can be done on the same day as treatment after a few hours of incubation.[15]
-
Drug Treatment: Prepare serial dilutions of vorinostat in culture medium. Add the desired concentrations of vorinostat to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14][16]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14][17]
-
Solubilization: Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14][17] The absorbance is directly proportional to the number of viable cells.
Western Blot for Histone Acetylation
This protocol is used to detect the increase in histone acetylation following vorinostat treatment, confirming its mechanism of action.
-
Cell Treatment and Lysis: Treat leukemia cells with vorinostat for a specified time (e.g., 24 hours).[5] Harvest the cells and lyse them using a suitable buffer (e.g., Triton Extraction Buffer) to isolate the nuclei.[18]
-
Histone Extraction: Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).[18]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.[18]
-
Sample Preparation: Mix the histone extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.[18][19]
-
Gel Electrophoresis: Load equal amounts of protein (10-20 µg) onto an SDS-polyacrylamide gel (10-15%) and perform electrophoresis to separate the proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Preclinical studies in various leukemia models have established vorinostat as a potent anti-leukemic agent. Its mechanism of action, centered on the inhibition of histone deacetylases, leads to cell cycle arrest, apoptosis, and differentiation in malignant cells. The data summarized in this guide provide a strong rationale for the continued investigation of vorinostat, both as a monotherapy and in combination with other agents, for the treatment of leukemia. The detailed experimental protocols offer a foundation for researchers to further explore the efficacy and mechanisms of vorinostat and other HDAC inhibitors in the context of hematologic malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 2 study of vorinostat in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Histone western blot protocol | Abcam [abcam.com]
A New Frontier in Hematological Malignancy Treatment: The Synergistic Potential of CM-1758 and Venetoclax
For Immediate Release
In the relentless pursuit of more effective cancer therapies, researchers and drug development professionals are increasingly focusing on combination strategies that exploit synergistic interactions between targeted agents. This guide provides a comprehensive comparison of the novel histone deacetylase (HDAC) inhibitor, CM-1758, and the established BCL-2 inhibitor, venetoclax (B612062), exploring their potential synergistic effects in hematological malignancies, particularly Acute Myeloid Leukemia (AML). While direct preclinical or clinical data on the combination of this compound and venetoclax is not yet available, a compelling scientific rationale for their synergy is built upon extensive evidence from studies combining other HDAC inhibitors with venetoclax.
Understanding the Key Players
This compound: A Novel Epigenetic Modulator
This compound is a novel small molecule inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can induce the acetylation of histones and other non-histone proteins, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. Preclinical studies have demonstrated the cytotoxic and cytostatic effects of this compound in various cancer cell lines, including those of bladder cancer and AML, where it has been shown to induce myeloid differentiation.
Venetoclax: A Targeted Apoptosis Inducer
Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is frequently overexpressed in various hematological malignancies. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, thereby restoring the intrinsic apoptotic pathway and leading to cancer cell death.[1][2][3] Venetoclax has shown significant clinical efficacy in the treatment of chronic lymphocytic leukemia (CLL) and AML, particularly in combination with other agents.
The Scientific Rationale for Synergy
The combination of HDAC inhibitors with venetoclax has demonstrated synergistic anti-tumor activity in a variety of hematological cancers. The underlying mechanisms for this synergy are multifaceted and often converge on the regulation of the BCL-2 family of proteins and other critical survival pathways. It is hypothesized that this compound, as an HDAC inhibitor, would synergize with venetoclax through similar mechanisms:
-
Modulation of BCL-2 Family Proteins: HDAC inhibitors have been shown to downregulate the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, which are known mediators of venetoclax resistance.[4] Concurrently, they can upregulate the expression of pro-apoptotic proteins like Bim and Noxa. This dual action shifts the balance towards apoptosis, sensitizing cancer cells to the effects of venetoclax.
-
Downregulation of MYC: The MYC oncogene is a critical driver of proliferation and survival in many cancers. Several studies have shown that HDAC inhibitors can suppress MYC expression. The combination of MYC inhibition with BCL-2 blockade has been shown to be highly synergistic.[2]
-
Induction of DNA Damage: Some HDAC inhibitors can induce DNA damage, further contributing to cell death, especially in combination with agents that lower the apoptotic threshold like venetoclax.[5]
Comparative Data from Preclinical Studies (HDAC Inhibitors + Venetoclax)
While specific data for this compound is not available, the following table summarizes findings from studies on other HDAC inhibitors in combination with venetoclax, providing a strong basis for the expected synergistic effects.
| HDAC Inhibitor | Cancer Type | Key Synergistic Effects | Observed Mechanisms | Reference |
| Chidamide (B1683975) | Diffuse Large B-cell Lymphoma (DLBCL) | Increased apoptosis, reduced tumor growth in vivo. | Downregulation of MYC, BCL2, and TP53; Increased BIM levels. | [2] |
| Vorinostat | Cutaneous T-cell Lymphoma (CTCL) | Markedly potentiated anti-BCL2 effect. | Synergistic activation of apoptosis. | [6][7] |
| Panobinostat | Acute Myeloid Leukemia (AML) | Enhanced antileukemic activity against AraC-resistant cells. | Downregulation of c-Myc and Bcl-xL; Upregulation of Bim. | [4][8] |
| CUDC-907 | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis in cell lines and primary samples. | Downregulation of Mcl-1, c-Myc, CHK1, Wee1, and RRM1; Upregulation of Bim; Enhanced DNA damage. | [5] |
Experimental Protocols
To investigate the potential synergy between this compound and venetoclax, researchers can employ a range of established experimental protocols.
1. Cell Viability and Apoptosis Assays
-
Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) and primary patient-derived AML cells.
-
Treatment: Cells are treated with a dose-response matrix of this compound and venetoclax, both as single agents and in combination, for 24, 48, and 72 hours.
-
Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method (CompuSyn software) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
2. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects.
-
Procedure: Protein lysates from treated and untreated cells are subjected to SDS-PAGE and transferred to a membrane.
-
Target Proteins: Membranes are probed with antibodies against key proteins in the apoptosis pathway (e.g., BCL-2, Mcl-1, Bcl-xL, Bim, Noxa, cleaved Caspase-3, cleaved PARP) and other relevant signaling pathways (e.g., MYC, p-AKT, total AKT).
3. In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived xenografts (PDXs).
-
Treatment: Once tumors are established, mice are randomized into four groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Endpoints: Tumor growth is monitored regularly. At the end of the study, tumors are excised for histological and molecular analysis. Survival of the mice is also a key endpoint.
Visualizing the Synergistic Mechanism and Experimental Workflow
To further elucidate the proposed synergistic interaction and the experimental approach, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and venetoclax.
Caption: Workflow for assessing this compound and venetoclax synergy.
Conclusion and Future Directions
The combination of the novel HDAC inhibitor this compound with the BCL-2 inhibitor venetoclax represents a promising therapeutic strategy for hematological malignancies. Based on the well-documented synergistic effects of other HDAC inhibitors with venetoclax, it is highly probable that this combination will lead to enhanced anti-tumor activity. The proposed mechanisms, including the modulation of BCL-2 family proteins and the suppression of oncogenic drivers like MYC, provide a strong rationale for further preclinical investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to validate this synergy and elucidate the underlying molecular mechanisms, paving the way for potential clinical translation and offering new hope for patients with these challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC inhibitor chidamide synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing venetoclax efficacy in leukemia through association with HDAC inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Panobinostat sensitizes AraC-resistant AML cells to the combination of azacitidine and venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Synergy of BCL2 and histone deacetylase inhibition against leukemic cells from cutaneous T-cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy of BCL2 and histone deacetylase inhibition against leukemic cells from cutaneous T-cell lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]
No Information Available for CM-1758 in AML Treatment
Following a comprehensive search of publicly available data, no information was found regarding a compound designated "CM-1758" for the treatment of Acute Myeloid Leukemia (AML) in combination with standard chemotherapy. The search included clinical trial databases and recent scientific publications.
Therefore, a comparison guide detailing its performance, experimental protocols, and signaling pathways, as requested, cannot be generated at this time. It is possible that "this compound" is an internal compound name not yet disclosed in public forums, or the designation may be inaccurate.
For researchers, scientists, and drug development professionals interested in emerging therapies for AML, current areas of investigation include combinations of venetoclax (B612062) with PI3K inhibitors, the use of Src inhibitors to potentiate MCL-1 antagonists, and the targeting of novel proteins such as PSPC1. These strategies are showing promise in preclinical and clinical studies for overcoming resistance to standard AML therapies.
Professionals in the field are encouraged to consult resources such as the National Cancer Institute's clinical trial database (clinicaltrials.gov) and peer-reviewed hematology journals for the latest developments in AML therapeutics.
Cross-Validation of Anti-Leukemic Activity: A Comparative Analysis
Please Note: Information regarding a specific compound designated "CM-1758" could not be located in publicly available scientific literature. Therefore, this guide utilizes the well-characterized c-Myc inhibitor, 10058-F4 , as a representative example to demonstrate a comparative analysis of anti-leukemic agents. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of anti-leukemic compounds with other alternatives, supported by experimental data.
The proto-oncogene c-Myc is a critical transcription factor that governs cell proliferation, apoptosis, and differentiation.[1] Its aberrant expression is a frequent driver in various human cancers, including acute myeloid leukemia (AML).[1] Consequently, targeting the c-Myc signaling pathway presents a promising therapeutic strategy. The small molecule 10058-F4 has been identified as an inhibitor of the c-Myc/Max heterodimerization, a crucial step for its transcriptional activity, making it a valuable tool for research and a potential therapeutic agent.[2][3] This guide provides a comparative overview of the anti-leukemic activity of 10058-F4 against other therapeutic agents.
Comparative Efficacy of Anti-Leukemic Agents
The following tables summarize the in vitro efficacy of 10058-F4 and selected alternative anti-leukemic agents across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of 10058-F4 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Citation |
| REH | Acute Lymphoblastic Leukemia | 400 | [3] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | [3] |
| NB4 | Acute Promyelocytic Leukemia | Sensitive (IC50 not specified) | [4] |
| NB4-R2 (drug-resistant) | Acute Promyelocytic Leukemia | More sensitive than NB4 | [4] |
| NB4/MYC (c-Myc overexpressing) | Acute Promyelocytic Leukemia | More sensitive than NB4/GFP | [4] |
Table 2: Comparative In Vitro Efficacy (IC50) of Alternative Anti-Leukemic Agents
| Agent | Target/Mechanism | Cell Line | Leukemia Type | IC50 | Citation |
| CUDC-907 | PI3K/HDAC Inhibitor | MOLM-13 | Acute Myeloid Leukemia | 12.4 nM | [5] |
| CTS | Acute Myeloid Leukemia | 73.7 nM | [5] | ||
| MEF2D fusion+ BCP-ALL | B-cell Precursor ALL | 0.949 - 4.655 nM | |||
| Bortezomib | Proteasome Inhibitor | T-cell ALL cell lines (average) | T-cell Acute Lymphoblastic Leukemia | 7.5 nM | [6] |
| Pre-B/B-cell ALL cell lines (average) | B-cell Acute Lymphoblastic Leukemia | 7.5 nM | [6] | ||
| AML cell lines (average) | Acute Myeloid Leukemia | 19 nM | [6] | ||
| Primary AML cells (average) | Acute Myeloid Leukemia | 23 nM | [6] | ||
| K562 | Chronic Myeloid Leukemia | 65 nM | [7] | ||
| Imatinib | BCR-ABL Inhibitor | K562 | Chronic Myeloid Leukemia | 267 nM | [7] |
| K562 (sensitive) | Chronic Myeloid Leukemia | 0.492 µM | |||
| K562/ADM (resistant) | Chronic Myeloid Leukemia | 0.378 µM | |||
| AB138 | GSPT1 Degrader | MV-4-11 | Acute Myeloid Leukemia | IC50 indicated in dose-response curve | [3] |
| NB4 | Acute Myeloid Leukemia | IC50 indicated in dose-response curve | [3] |
Table 3: Clinical Efficacy of Venetoclax (B612062) in Combination with Azacitidine (VIALE-A Trial)
| Parameter | Venetoclax + Azacitidine | Placebo + Azacitidine | Citation |
| Median Overall Survival | 14.7 months | 9.6 months | [8][9] |
| Composite Complete Remission Rate (CR + CRi) | 66.4% | 28.3% | [5][8] |
| Complete Remission (CR) | 36.7% | 17.9% | [8] |
| Patient Population | Newly diagnosed AML, ineligible for intensive chemotherapy | Newly diagnosed AML, ineligible for intensive chemotherapy | [7][8] |
| Median Age | 76 years | 76 years | [7][9] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language).
Caption: c-Myc Signaling Pathway Inhibition by 10058-F4.
Caption: General Experimental Workflow for Anti-Leukemic Activity Assessment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat leukemia cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
4. Western Blot Analysis for c-Myc Expression
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncozine.com [oncozine.com]
- 6. MRD response in patients with newly diagnosed AML treated with venetoclax and azacitidine in the VIALE-A trial [aml-hub.com]
- 7. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
- 8. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASH 2022: Final Results of the VIALE-A Trial - HealthTree for Acute Myeloid Leukemia [healthtree.org]
Confirming CM-1758's Mechanism in Acute Myeloid Leukemia Through Knockdown Studies and Comparative Analysis
A definitive guide for researchers and drug development professionals on the mechanism of action of CM-1758, a novel histone deacetylase inhibitor for the treatment of Acute Myeloid Leukemia (AML). This guide provides a comparative analysis with alternative therapies, supported by experimental data and detailed protocols, to validate its therapeutic potential.
This compound is an investigational pan-histone deacetylase (HDAC) inhibitor demonstrating significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an increase in histone and non-histone protein acetylation. This epigenetic reprogramming ultimately induces myeloid differentiation and apoptosis in AML cells. This guide confirms this mechanism by examining the effects of specific HDAC knockdown, comparing its performance with established and emerging AML therapies, and providing detailed experimental methodologies to support further research.
Comparative Performance of this compound and Alternative AML Therapies
The efficacy of this compound is benchmarked against other HDAC inhibitors and current standard-of-care treatments for AML. The following tables summarize key quantitative data from preclinical and clinical studies.
| Compound | Target | IC50 (HDAC1) | IC50 (HDAC6) | Cell Line(s) | Effect |
| This compound | Pan-HDAC | 5 nM | 126 nM | Bladder Cancer Cells | Cytotoxic/cytostatic effects |
| Panobinostat | Pan-HDAC | - | - | AML | Modest anti-leukemic activity as monotherapy |
| Vorinostat | Class I, II, IV HDACs | - | - | AML | Minimal activity as monotherapy |
Table 1: Preclinical activity of this compound and other HDAC inhibitors.
| Therapy | Mechanism | Patient Population | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) |
| Panobinostat + Intensive Chemotherapy | HDAC Inhibition | Older patients with AML | 32% | 10 months |
| Vorinostat + Combination Therapy | HDAC Inhibition | AML | 85% (overall response) | 82 weeks |
| Ivosidenib + Azacitidine | IDH1 Inhibition | IDH1-mutant newly diagnosed AML | 47% (CR) | 24.0 months |
| Venetoclax + Azacitidine | BCL-2 Inhibition | Newly diagnosed AML ineligible for intensive chemotherapy | 66.4% (composite CR) | 14.7 months |
Table 2: Clinical trial data for alternative AML therapies.
Validating the Mechanism of Action through HDAC Knockdown
While direct knockdown studies involving this compound are not yet published, the effects of knocking down specific HDACs in AML cells strongly support its proposed mechanism. As a pan-HDAC inhibitor, this compound's activity is expected to phenocopy the combined effects of inhibiting multiple HDAC isoforms.
Studies have shown that:
-
HDAC1 Knockdown: In multidrug-resistant AML cells, silencing HDAC1 expression via RNA interference significantly increased the efficacy of doxorubicin, leading to decreased cell viability and increased apoptosis.[1] This supports the role of HDAC1 inhibition in overcoming drug resistance, a key challenge in AML treatment.
-
HDAC4 Knockdown: RNAi screening has revealed that knockdown of HDAC4 in Myelodysplastic Syndromes (MDS) and AML cells leads to decreased levels of TET2, a critical enzyme in DNA demethylation.[2] This suggests a potential interplay between histone acetylation and DNA methylation pathways that can be modulated by HDAC inhibitors.
These findings strongly suggest that by inhibiting a broad range of HDACs, including HDAC1 and HDAC4, this compound can induce potent anti-leukemic effects through multiple avenues, including sensitization to chemotherapy and modulation of epigenetic regulators.
Experimental Protocols
To facilitate further research and validation of this compound's mechanism, detailed protocols for key experimental assays are provided below.
Myeloid Differentiation Assays
1. Wright-Giemsa Staining for Morphological Assessment
-
Objective: To visually assess the morphological changes associated with myeloid differentiation, such as nuclear condensation and cytoplasmic maturation.
-
Protocol:
-
Harvest AML cells after treatment with this compound or control.
-
Prepare cell smears on glass slides and allow them to air dry.
-
Fix the smears in absolute methanol (B129727) for 1 minute.
-
Flood the slides with Wright-Giemsa stain solution for 2-3 minutes.
-
Add an equal volume of pH 6.8 phosphate (B84403) buffer and gently mix by blowing on the surface. Allow the stain-buffer mixture to remain on the slide for 4-6 minutes.
-
Rinse the slides thoroughly with deionized water until the thin areas of the smear appear pink.
-
Allow the slides to air dry completely before examining under a microscope.
-
2. Nitroblue Tetrazolium (NBT) Reduction Assay for Functional Assessment
-
Objective: To quantify the functional differentiation of myeloid cells by measuring their ability to produce superoxide (B77818) radicals, a hallmark of mature phagocytes.
-
Protocol:
-
Treat AML cells with this compound or control for the desired duration to induce differentiation.
-
Incubate the cells with a solution of NBT (1 mg/mL) and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) for 30-60 minutes at 37°C.
-
Observe the formation of dark blue formazan (B1609692) deposits within the cells, indicating NBT reduction.
-
Quantify the formazan production by dissolving the deposits in dimethyl sulfoxide (B87167) (DMSO) and measuring the absorbance at 570 nm using a spectrophotometer. Alternatively, the percentage of NBT-positive cells can be determined by flow cytometry.[3][4]
-
Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and cytostatic effects of this compound on AML cells.
-
Protocol (using MTS assay):
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[5]
-
Acetylome Analysis
-
Objective: To identify and quantify changes in the lysine (B10760008) acetylome of AML cells following treatment with this compound.
-
Protocol (adapted from mass spectrometry-based proteomics):
-
Treat AML cells with this compound or a vehicle control.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using trypsin.
-
Enrich for acetylated peptides using immunoprecipitation with anti-acetyl-lysine antibodies.[6][7]
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the acetylated peptides and proteins using specialized proteomics software.[8][9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits HDACs, leading to increased histone acetylation, altered gene expression, and subsequent induction of myeloid differentiation and apoptosis.
Caption: Experimental workflow to confirm this compound's mechanism by comparing its effects with those of specific HDAC knockdown.
References
- 1. Panobinostat monotherapy and combination therapy in patients with acute myeloid leukemia: results from two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AML Patients Have High Response Rate with Vorinostat Added to Treatment | MD Anderson Cancer Center [mdanderson.org]
- 3. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 6. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of nutlin-3 involve acetylation of p53, histones and heat shock proteins in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of CM-1758 (ALIA-1758) In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a novel drug is paramount. This guide provides a comparative analysis of the preclinical in vivo data for CM-1758, now identified as ALIA-1758 (also known as ABBV-1758), alongside its key alternatives in the treatment of Alzheimer's disease: donanemab, lecanemab, and gantenerumab. This objective comparison is based on publicly available experimental data to aid in the assessment of ALIA-1758's potential therapeutic index.
ALIA-1758 is a novel bispecific antibody that targets a modified form of amyloid-beta, pyroglutamate-3 amyloid-beta (Aβ3pE), a key component of the amyloid plaques characteristic of Alzheimer's disease. What sets ALIA-1758 apart is its engineering to cross the blood-brain barrier via transferrin receptor (TfR)-mediated transcytosis, a mechanism designed to enhance its delivery to the brain.[1] Furthermore, it is designed as an "effector-neutral" antibody, aiming to clear Aβ aggregates without triggering an inflammatory response from microglia, a critical safety consideration in Alzheimer's immunotherapy.[1]
Comparative In Vivo Efficacy and Safety
While comprehensive dose-response data for ALIA-1758 remains limited in the public domain, initial preclinical studies have demonstrated promising efficacy. In aged hTfr*APP NL-G-F mice, a model for Alzheimer's disease, a single intraperitoneal administration of 30 mg/kg of ALIA-1758 resulted in a significant reduction of amyloid plaques in both the cortex and hippocampus.[1] This was accompanied by a 16-fold higher concentration of the antibody in the brain compared to its parent molecule, highlighting the effectiveness of the blood-brain barrier transport mechanism.[1]
To contextualize these findings, this guide summarizes the available preclinical in vivo data for ALIA-1758 and its primary competitors.
Table 1: Comparative In Vivo Efficacy of Anti-Amyloid Antibodies
| Compound | Animal Model | Dose(s) | Efficacy Endpoint | Key Findings |
| ALIA-1758 | Aged hTfr*APP NL-G-F Mice | 30 mg/kg (IP) | Amyloid Plaque Reduction | Significant reduction in cortex and hippocampus.[1] |
| Donanemab (murine surrogate) | Aged PDAPP Mice | Dose-dependent | Amyloid Plaque Reduction | Showed significant dose-dependent plaque lowering.[2] |
| Lecanemab (mAb158) | Aged Tg2576 Mice | 35 mg/kg (IP, weekly) | Aβ Protofibril & Plaque Reduction | Significant reduction of Aβ protofibrils and amyloid plaques.[3] |
| Gantenerumab | PS2APP Mice | Not specified | Amyloid Plaque Reduction | Long-term treatment associated with reduced plaque load.[4] |
| Gantenerumab | APPLondon Mice | Dose-dependent | Total Brain Aβ Reduction | Showed a dose-dependent reduction of total brain Aβ.[5] |
Table 2: Comparative In Vivo Safety of Anti-Amyloid Antibodies
| Compound | Animal Model | Dose(s) | Safety Endpoint | Key Findings |
| ALIA-1758 | Aged hTfr*APP NL-G-F Mice | 30 mg/kg (IP) | Microglial Activation | Described as an "effector-neutral antibody" that clears Aβ aggregates without releasing pro-inflammatory cytokines or activating microglia.[1] |
| Donanemab (murine surrogate) | Aged PDAPP Mice | Not specified | Microhemorrhage | No reported microhemorrhage liability.[2] |
| Lecanemab | Cynomolgus Monkey | Up to 100 mg/kg (IV, weekly for 39 weeks) | General Toxicology | No adverse lecanemab-related findings.[6] |
| Gantenerumab | PS2APP Mice | Not specified | Reproductive & Developmental Toxicology | No developmental or reproductive hazards identified.[7] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Efficacy Study: Amyloid Plaque Reduction
Objective: To determine the dose-dependent efficacy of a test antibody in reducing amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.
Animal Model: Aged (e.g., 12-15 months old) transgenic mice expressing human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease (e.g., PDAPP, Tg2576, PS2APP, or APPLondon mice).
Experimental Groups:
-
Vehicle control group (e.g., phosphate-buffered saline).
-
Test antibody low-dose group.
-
Test antibody mid-dose group.
-
Test antibody high-dose group.
-
(Optional) Comparator antibody group.
Procedure:
-
Administer the test antibody, comparator, or vehicle to the respective groups via the appropriate route (e.g., intraperitoneal or intravenous injection) at a specified frequency (e.g., weekly) for a defined duration (e.g., 4-12 weeks).
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Harvest the brains and divide sagittally. One hemisphere is fixed in paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
Analysis:
-
Immunohistochemistry:
-
Stain brain sections with an anti-Aβ antibody (e.g., 6E10) to visualize amyloid plaques.
-
Capture images of specific brain regions (e.g., cortex and hippocampus).
-
Quantify the amyloid plaque burden as the percentage of the total area occupied by plaques using image analysis software.
-
-
Biochemical Analysis (ELISA):
-
Homogenize the frozen brain hemisphere in a series of buffers to extract soluble and insoluble Aβ fractions.
-
Measure the concentration of Aβ40 and Aβ42 in each fraction using specific enzyme-linked immunosorbent assays (ELISAs).
-
In Vivo Safety Study: Assessment of Microhemorrhage and Neuroinflammation
Objective: To evaluate the potential of a test antibody to induce microhemorrhage and neuroinflammation in a transgenic mouse model.
Animal Model and Experimental Groups: As described in the efficacy study.
Procedure:
-
Follow the same administration protocol as the efficacy study.
-
During the final week of treatment, MRI scans can be performed on a subset of animals to detect in vivo evidence of microhemorrhages (ARIA-H) or vasogenic edema (ARIA-E).
-
Following euthanasia and perfusion, collect brain tissue as described previously.
Analysis:
-
Histology for Microhemorrhage:
-
Stain brain sections with Prussian blue to detect hemosiderin deposits, indicative of old microhemorrhages.
-
Quantify the number and size of Prussian blue-positive deposits per brain section.
-
-
Immunohistochemistry for Neuroinflammation:
-
Stain brain sections with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP).
-
Quantify the number and morphology of microglia and astrocytes in proximity to amyloid plaques and blood vessels.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using a multiplex cytokine assay.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for ALIA-1758 and a general workflow for assessing therapeutic window in vivo.
Caption: Proposed mechanism of ALIA-1758 action.
Caption: Workflow for in vivo therapeutic window assessment.
Conclusion
The available preclinical data suggests that ALIA-1758 is a promising therapeutic candidate for Alzheimer's disease with a potentially favorable safety profile due to its effector-neutral design. Its ability to efficiently cross the blood-brain barrier and clear amyloid plaques at the tested dose is a significant advancement. However, a comprehensive in vivo assessment of its therapeutic window requires further dose-ranging studies to establish a clear relationship between efficacy and potential toxicity. By comparing the emerging data for ALIA-1758 with the established preclinical profiles of donanemab, lecanemab, and gantenerumab, researchers can gain valuable insights into its relative positioning and guide future clinical development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Donanemab (LY3002813) Phase 1b Study in Alzheimer's Disease: Rapid and Sustained Reduction of Brain Amyloid Measured by Florbetapir F18 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease modifying effects of the amyloid-beta protofibril-selective antibody mAb158 in aged Tg2576 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of gantenerumab and its potential in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined treatment with a BACE inhibitor and anti-Aβ antibody gantenerumab enhances amyloid reduction in APPLondon mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Reproductive and developmental toxicology studies with gantenerumab in PS2APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CM-1758: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CM-1758, a potent histone deacetylase (HDAC) inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, aligning with best practices for hazardous chemical management.
This compound is a solid substance with the chemical formula C₂₈H₃₂N₆O₅ and a molecular weight of 532.59 g/mol . While specific quantitative data on disposal parameters is not available, the precautionary nature of its handling and disposal is based on its classification as a potential irritant and the general protocols for disposing of bioactive chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should it be disposed of in the regular trash or discharged into the sewer system.[1]
-
Waste Segregation:
-
Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Avoid the formation of dust and aerosols during handling and storage.[1]
-
-
Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This may involve:
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the destruction of the compound.[1]
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, approved protocol from your EHS department.
-
-
Container Decontamination and Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled or reconditioned if permissible by local regulations.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Disposal Guidance for Handling CM-1758
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CM-1758 (CAS Number: 2256079-39-5), a potent histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] Given its cytotoxic potential, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination. All investigational drugs should be considered hazardous until proven otherwise, as comprehensive safety information is often limited.[6]
Personal Protective Equipment (PPE)
A thorough risk assessment considering the quantity, physical form (powder or liquid), and specific procedure is essential to determine the appropriate level of PPE. The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.[7]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders, necessitating full respiratory protection. Double-gloving provides an additional barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[7] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus is on preventing skin and eye exposure. The specific procedure will dictate the required level of containment.[7] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely managing potent compounds throughout their lifecycle in the laboratory.
Disposal Plan
Proper segregation and disposal of cytotoxic waste are crucial to prevent exposure and environmental contamination. Cytotoxic waste must be handled and disposed of by incineration or chemical neutralization.[8]
| Waste Stream | Disposal Container and Procedure |
| Solid Waste (Contaminated PPE, consumables) | - Place in a dedicated, labeled, leak-proof container with a lid.[8][9]- Bags should be thick (e.g., 2 mm polypropylene (B1209903) or 4 mm polyethylene).[8]- Use purple bags or containers for cytotoxic waste where required by local regulations.[10][11] |
| Sharps (Needles, syringes, glass) | - Dispose of in a puncture-resistant, leak-proof sharps container clearly labeled for cytotoxic waste.[8][9] |
| Liquid Waste (Aqueous solutions) | - Collect in a sealed, shatter-resistant container.- Clearly label with "Cytotoxic Waste" and the chemical name.- Do not mix with other waste streams.[7] |
| Bulk Quantities (Unused compound) | - Treat as bulk cytotoxic waste.- Dispose of in accordance with institutional and local regulations for hazardous chemical waste. |
Experimental Protocols
Due to the proprietary and varied nature of research, specific experimental protocols for this compound are not publicly available. Researchers should develop detailed Standard Operating Procedures (SOPs) for their specific applications, incorporating the safety and handling information provided in this document.
The following diagram illustrates a general experimental workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.
Signaling Pathway
This compound is an HDAC inhibitor that displays cytotoxic effects in cancer cells by inducing profound changes in their transcriptomic profile, affecting pathways related to tumor cell aggressiveness and epigenetic machinery.[1] It has been shown to affect histone acetylation and, indirectly, DNA methylation.[1] A simplified logical relationship of its mechanism of action is depicted below.
References
- 1. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | 2256079-39-5 [m.chemicalbook.com]
- 4. gentaur.it [gentaur.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. swansea.ac.uk [swansea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
